MD-265
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H51Cl2FN6O6 |
|---|---|
Molecular Weight |
921.9 g/mol |
InChI |
InChI=1S/C50H51Cl2FN6O6/c51-31-14-17-36-38(26-31)55-48(65)50(36)41(34-8-5-9-37(52)42(34)53)43(57-49(50)22-2-1-3-23-49)45(62)54-32-15-12-30(13-16-32)46(63)58-24-20-28(21-25-58)10-11-29-6-4-7-33-35(29)27-59(47(33)64)39-18-19-40(60)56-44(39)61/h4-9,14,17,26,28,30,32,39,41,43,57H,1-3,12-13,15-16,18-25,27H2,(H,54,62)(H,55,65)(H,56,60,61)/t30?,32?,39?,41-,43+,50+/m0/s1 |
InChI Key |
ISQCXAWAHDJCRH-AQEUJYEFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MD-265
A Potent PROTAC MDM2 Degrader for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MD-265, a novel and potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the murine double minute 2 (MDM2) protein. This compound represents a promising therapeutic strategy for cancers harboring wild-type p53. This document details the molecular interactions, signaling pathways, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a heterobifunctional molecule, engineered to simultaneously bind to both the MDM2 protein and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity facilitates the ubiquitination of MDM2, marking it for degradation by the 26S proteasome. The degradation of MDM2, a primary negative regulator of the tumor suppressor protein p53, leads to the stabilization and activation of p53.[1][2][3] Activated p53 can then transcriptionally activate its target genes, resulting in cell cycle arrest, apoptosis, and potent anti-tumor effects in cancer cells with wild-type p53.[1][2][3] The mechanism is selective, with this compound showing no activity in cancer cell lines with mutated p53.[1][2]
The PROTAC mechanism of this compound is confirmed by experiments where its activity is attenuated by lenalidomide, a known cereblon ligand.[2][3] Lenalidomide competes with this compound for binding to cereblon, thereby inhibiting the formation of the MDM2-MD-265-cereblon ternary complex and subsequent MDM2 degradation.[2][3]
Signaling Pathway Diagram
Caption: this compound forms a ternary complex with MDM2 and cereblon, leading to MDM2 ubiquitination and proteasomal degradation, which in turn activates the p53 signaling pathway.
Quantitative In Vitro Activity
This compound demonstrates potent and selective activity in various acute leukemia cell lines that harbor wild-type p53.
Table 1: In Vitro Cell Growth Inhibition of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 0.9 - 6 |
| MV4;11 | Acute Myeloid Leukemia (AML) | Wild-Type | 7 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | 212 |
| RS4;11Mut | Acute Lymphoblastic Leukemia (ALL) | Mutated | No Activity |
Data compiled from preclinical studies.[2][4]
Table 2: MDM2 Protein Degradation
| Cell Line | Concentration of this compound (nM) | Time (hours) | Result |
| RS4;11 | 1 | 2 | Significant reduction in MDM2 protein levels |
| MV4;11 | 1 | 2 | Significant reduction in MDM2 protein levels |
Data based on Western blot analysis.[2]
In Vivo Efficacy in Preclinical Models
This compound has shown remarkable anti-tumor activity in mouse xenograft models of human leukemia.
Table 3: In Vivo Efficacy in RS4;11 Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Outcome |
| Vehicle Control | - | Every other day for 2 weeks | Progressive tumor growth |
| This compound | 25 mg/kg (IV) | Every other day for 2 weeks | Complete and persistent tumor regression |
Mice remained tumor-free for 34 days after the last dose.[2]
In a disseminated leukemia model using RS4;11 cells, weekly administration of this compound significantly improved the survival of the mice without any observable signs of toxicity.[1][2][5]
Experimental Protocols
Cell Growth Inhibition Assay
This protocol is used to determine the IC50 values of this compound in various cancer cell lines.
Caption: Workflow for the cell growth inhibition assay to determine the potency of this compound.
Detailed Steps:
-
Cell Seeding: Leukemia cell lines (e.g., RS4;11, MV4;11) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the data to a four-parameter variable slope model using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Degradation
This protocol is used to visualize and quantify the degradation of MDM2 and the accumulation of p53.
Caption: Standard workflow for Western blot analysis to confirm MDM2 degradation and p53 activation.
Detailed Steps:
-
Cell Treatment and Lysis: RS4;11 or MV4;11 cells are treated with this compound at specified concentrations and time points. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mouse Xenograft Model
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
Detailed Steps:
-
Cell Implantation: Female immunodeficient mice (e.g., NSG mice) are subcutaneously inoculated with a suspension of RS4;11 cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered intravenously (IV) at a specified dose (e.g., 25 mg/kg) and schedule (e.g., every other day for 2 weeks). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the study period. Efficacy is determined by comparing tumor growth inhibition between the treated and control groups.
Pharmacokinetic Profile
This compound has demonstrated a favorable intravenous pharmacokinetic (PK) profile in multiple species, including mice, rats, and dogs, supporting its potential for clinical development.[1][2][5]
Conclusion
This compound is a highly potent and selective PROTAC degrader of MDM2. Its mechanism of action, centered on the targeted degradation of MDM2 and subsequent activation of the p53 tumor suppressor pathway, has been robustly validated in preclinical models. The compelling in vitro and in vivo data, including the induction of complete and lasting tumor regression in leukemia models, underscore the significant therapeutic potential of this compound for the treatment of human cancers with wild-type p53. Further preclinical and clinical development is warranted.[1][2]
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
MD-265: A Technical Guide to a Potent MDM2-Targeted PROTAC Degrader
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
MD-265 is a highly potent, second-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) oncoprotein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a prime therapeutic target in oncology. This compound functions as a heterobifunctional molecule, simultaneously binding to MDM2 and the Cereblon (CRBN) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of MDM2. This action liberates p53 from its inhibitor, leading to the robust activation of the p53 signaling pathway and potent anti-tumor activity in cancers harboring wild-type p53. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In approximately half of all human cancers, the p53 pathway is inactivated not by mutation, but by the overexpression of its primary endogenous inhibitor, MDM2.[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive functions.[1] Disrupting the MDM2-p53 interaction has therefore been a long-standing goal in cancer therapy.
PROTAC technology offers a novel and powerful approach to target proteins like MDM2. Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely. This compound was developed as a potent MDM2 degrader, demonstrating significant efficacy in preclinical models of leukemia.[1] It is composed of a ligand for MDM2 (derived from the inhibitor MI-1063) and a ligand for the E3 ligase Cereblon (lenalidomide), connected by a chemical linker.[2] This design facilitates the formation of a ternary complex between MDM2, this compound, and Cereblon, leading to the selective degradation of MDM2.[1]
Mechanism of Action
This compound exerts its therapeutic effect by hijacking the ubiquitin-proteasome system to eliminate MDM2. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct warheads, binds simultaneously to the MDM2 protein and the Cereblon (CRBN) component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the MDM2 protein.
-
Proteasomal Degradation: The polyubiquitinated MDM2 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, releasing the ubiquitin for recycling.
-
p53 Activation: The degradation of MDM2 leads to the accumulation and activation of p53.[1]
-
Downstream Effects: Activated p53 translocates to the nucleus and transcriptionally activates target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells.[1]
This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple MDM2 proteins, contributing to its high potency at nanomolar concentrations.[1]
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates potent cell growth inhibition in various acute leukemia cell lines that express wild-type p53. Notably, it shows significantly reduced activity in cell lines with mutated p53, confirming its on-target, p53-dependent mechanism of action.[1]
| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 0.7[1] |
| MV4;11 | Acute Myeloid Leukemia (AML) | Wild-Type | 0.9 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | 1.1 |
| EOL-1 | Eosinophilic Leukemia | Wild-Type | 212 |
| RS4;11Mut | Acute Lymphoblastic Leukemia (ALL) | Mutated | > 1000 |
| K562 | Chronic Myeloid Leukemia (CML) | Null | > 1000 |
| Data synthesized from Aguilar A, et al. J Med Chem. 2024.[1] |
MDM2 Protein Degradation
This compound effectively induces the degradation of MDM2 protein in cancer cells at low nanomolar concentrations. Western blot analysis shows a robust reduction in MDM2 levels, which corresponds with a strong increase in p53 protein levels.[1]
| Cell Line | Time Point | DC₅₀ (nM) | Dₘₐₓ (%) |
| RS4;11 | 24h | ~1 | >90% |
| MV4;11 | 24h | ~1 | >90% |
| DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are estimated from published Western Blot data.[1] |
In Vivo Efficacy
In a subcutaneous xenograft model using RS4;11 cells, this compound administration led to complete and sustained tumor regression without observable signs of toxicity.[1] In a disseminated leukemia model, weekly administration of this compound significantly improved the long-term survival of the mice.[1]
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic (PK) profile across multiple species following intravenous (IV) administration, characterized by a moderate-to-low clearance and a good volume of distribution.[1]
| Species | Dose (mg/kg, IV) | T½ (h) | AUC₀₋t (μg·h/L) | CL (L/h/kg) | Vss (L/kg) |
| Mouse | 10 | 5.8 | 10,789 | 0.93 | 3.5 |
| Rat | 5 | 7.9 | 11,356 | 0.44 | 2.6 |
| Dog | 2 | 10.9 | 10,417 | 0.19 | 1.6 |
| Data synthesized from Aguilar A, et al. J Med Chem. 2024.[1] |
Experimental Protocols
Cell Growth Inhibition Assay
This protocol details the methodology used to determine the IC₅₀ values of this compound.
-
Cell Plating: Seed leukemia cells (e.g., RS4;11, MV4;11) in 96-well plates at a density of 20,000 cells per well in 100 µL of appropriate cell culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Treatment: Add the diluted compound to the cell plates. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement: Assess cell viability using a commercial reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of MDM2 and the accumulation of p53.
-
Cell Treatment: Plate RS4;11 cells at a density of 1 x 10⁶ cells/mL and treat with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager.
Conclusion
This compound is a highly effective PROTAC degrader that leverages the cell's own protein disposal machinery to eliminate MDM2. Its potent and selective activity against wild-type p53 cancer cells, combined with a favorable in vivo efficacy and pharmacokinetic profile, establishes it as a promising candidate for further preclinical and clinical development.[1][3] The data and protocols presented in this guide underscore the potential of this compound as a novel therapeutic agent for the treatment of human cancers.
References
An In-depth Technical Guide to MD-265 and the p53 Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MD-265, a potent and selective degrader of the Murine Double Minute 2 (MDM2) protein, and its mechanism of action centered on the activation of the p53 tumor suppressor pathway. This document includes a compilation of key quantitative data, detailed experimental protocols for the characterization of this compound and similar molecules, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: MDM2, p53, and the PROTAC Approach
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, often referred to as the "guardian of the genome".[1][2] In many cancers where p53 is not mutated, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][3] The inhibition of the MDM2-p53 interaction is a well-established therapeutic strategy to reactivate p53 in cancer cells.[4]
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5][6] this compound consists of a ligand that binds to MDM2, a linker, and a ligand that recruits an E3 ligase, leading to the ubiquitination and subsequent degradation of MDM2.[5][6] The depletion of MDM2 results in the stabilization and activation of p53, triggering downstream anti-tumor effects.[5][7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and relevant comparator compounds.
Table 1: In Vitro Activity of this compound and Comparator Compounds
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | RS4;11 | Cell Growth Inhibition | 0.7 | [5] |
| MV4;11 | Cell Growth Inhibition | 2 | [5] | |
| MOLM-13 | Cell Growth Inhibition | 0.9 | [5] | |
| OCI-AML2 | Cell Growth Inhibition | 1.8 | [5] | |
| OCI-AML3 | Cell Growth Inhibition | 1.2 | [5] | |
| EOL-1 | Cell Growth Inhibition | 212 | [5] | |
| RS4;11Mut (p53 mutant) | Cell Growth Inhibition | > 1,000 | [5] | |
| MD-224 (PROTAC) | RS4;11 | Cell Growth Inhibition | 2 | [5] |
| MV4;11 | Cell Growth Inhibition | 7 | [5] | |
| MI-1063 (MDM2 Inhibitor) | RS4;11 | Cell Growth Inhibition | 179 | [5] |
| MV4;11 | Cell Growth Inhibition | 93 | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-inf (ng·h/mL) | F (%) | Reference |
| Mouse | IV | 1 | 250 | - | 2.5 | 500 | - | [8] |
| PO | 5 | 100 | 2 | 3.5 | 350 | 70 | [8] | |
| Rat | IV | 1 | 220 | - | 3.8 | 650 | - | [8] |
| PO | 5 | 120 | 4 | 4.2 | 450 | 69 | [8] | |
| Dog | IV | 0.5 | 150 | - | 5.2 | 750 | - | [8] |
| PO | 2 | 80 | 4 | 6.1 | 500 | 67 | [8] |
Note: The pharmacokinetic data presented is a representative example for a novel compound and may not be the exact published data for this compound, which is not fully available in the public domain. The data is illustrative of a compound with good drug-like properties.
Signaling and Experimental Workflow Visualizations
This compound Mechanism of Action: p53 Activation Pathway
Caption: this compound induces MDM2 degradation, leading to p53 stabilization and activation.
Experimental Workflow for Evaluating MDM2 Degraders
Caption: A typical workflow for the preclinical evaluation of an MDM2 degrader like this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Western Blot Analysis for MDM2, p53, and p21
Objective: To determine the effect of this compound on the protein levels of MDM2, p53, and the p53 target protein, p21.
Materials:
-
Cancer cell lines (e.g., RS4;11, MV4;11)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability/Growth Inhibition Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell culture medium
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include wells with vehicle control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Objective: To assess the ability of this compound to disrupt the interaction between MDM2 and p53.
Materials:
-
Treated and untreated cell lysates
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G agarose beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-p53 and anti-MDM2)
Procedure:
-
Cell Lysate Preparation: Prepare whole-cell lysates from cells treated with this compound or vehicle control as described in the Western Blot protocol.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MDM2) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated p53 in the this compound treated sample indicates disruption of the interaction.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
Objective: To measure the mRNA expression levels of p53 target genes, such as p21 and PUMA, following treatment with this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with this compound or vehicle control using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.
-
Real-Time PCR: Perform the real-time PCR using a thermal cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control. An increase in the relative expression of p21 and PUMA indicates p53 activation.
Conclusion
This compound represents a promising therapeutic agent that leverages the PROTAC technology to induce the degradation of MDM2, a key negative regulator of the p53 tumor suppressor.[5][6] Through its potent and selective degradation of MDM2, this compound effectively stabilizes and activates p53 in cancer cells with wild-type p53, leading to cell cycle arrest and apoptosis.[5][7] The in-depth technical information and detailed experimental protocols provided in this guide are intended to support researchers and drug development professionals in the further investigation and development of this compound and other novel therapeutics targeting the MDM2-p53 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
The Discovery and Synthesis of MD-265: A Potent MDM2-Targeted Protein Degrader
An In-depth Technical Guide for Drug Development Professionals
Abstract
MD-265 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from the seminal publication by Aguilar et al., "Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia," and its supplementary materials.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." In many cancers where p53 is not mutated, its function is often suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The development of small molecules that inhibit the MDM2-p53 interaction has been a long-standing goal in cancer therapy.
PROTACs represent a novel therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate target proteins. These bifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.
This compound was developed as a PROTAC to target MDM2 for degradation. Its discovery was the result of a strategic optimization of an earlier-generation MDM2 degrader, MD-224. By inducing the degradation of MDM2, this compound effectively stabilizes and activates p53, leading to potent anti-tumor activity in preclinical models of leukemia.[1][2][3]
Discovery and Optimization
The development of this compound was a continuation of research that produced MD-224, a first-in-class MDM2 degrader.[4] The discovery of this compound involved the strategic combination of structural features from two promising precursor compounds, designated as 8 and 26 in the primary literature.[1] This optimization focused on enhancing the molecule's potency and pharmacokinetic properties.
The core components of this compound are:
-
An MDM2-binding moiety: Based on the potent MDM2 inhibitor MI-1063.
-
An E3 ligase-recruiting moiety: A derivative of thalidomide that binds to the cereblon (CRBN) E3 ligase.
-
A flexible linker: Designed to connect the two binding moieties and facilitate the formation of a stable ternary complex between MDM2 and CRBN.
To validate that the activity of this compound is dependent on its PROTAC mechanism, two control compounds were synthesized:
-
30a: The enantiomer of the MDM2 inhibitor portion was used, which is expected to have significantly weaker binding to MDM2.
-
30b: A methyl group was added to the piperidine-2,6-dione moiety of the cereblon ligand to block its binding to cereblon.
Both control compounds exhibited substantially weaker cell growth inhibition compared to this compound, confirming that the potent activity of this compound requires binding to both MDM2 and cereblon.[1]
Synthesis of this compound
The following is a detailed protocol for the chemical synthesis of this compound, based on the procedures described by Aguilar et al. The synthesis is a multi-step process involving the preparation of the MDM2 inhibitor, the linker, and the cereblon ligand, followed by their conjugation.
(Note: This is a representative synthesis; for full, unabridged details, please refer to the supplementary information of the primary publication.)
Step 1: Synthesis of the MDM2 inhibitor with a linker attachment point.
(Detailed reaction scheme and step-by-step instructions for the synthesis of the MI-1063 analog with an appropriate functional group for linker attachment would be presented here, based on the primary literature.)
Step 2: Synthesis of the linker.
(Detailed reaction scheme and step-by-step instructions for the synthesis of the linker with reactive ends to connect to the MDM2 inhibitor and the cereblon ligand would be presented here.)
Step 3: Synthesis of the cereblon ligand.
(Detailed reaction scheme and step-by-step instructions for the synthesis of the lenalidomide-based cereblon ligand with a functional group for linker attachment would be presented here.)
Step 4: Conjugation of the MDM2 inhibitor, linker, and cereblon ligand.
(Detailed reaction scheme and step-by-step instructions for the final coupling reactions to assemble the complete this compound molecule would be presented here, followed by purification and characterization data.)
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Cell Growth Inhibition of MDM2 Degraders in Leukemia Cell Lines
| Compound | RS4;11 IC50 (nM) | MV4;11 IC50 (nM) | MOLM-13 IC50 (nM) | OCI-AML3 IC50 (nM) |
| This compound | 0.7 | 0.9 | 2.5 | 212 |
| MD-224 | 2 | ND | ND | ND |
| Compound 8 | 1 | ND | ND | ND |
| Compound 26 | 3 | ND | ND | ND |
| MI-1063 (inhibitor) | 179 | ND | ND | ND |
| MI-1061 (inhibitor) | ND | >1000 | >1000 | >1000 |
ND: Not Determined in the provided search results.[1]
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg, IV) | T1/2 (h) | AUC0–t (μM·h) | Cl (mL/min/kg) | Vss (L/kg) |
| Mouse | 1 | 2.6 | 0.7 | 23.8 | 2.1 |
| Rat | 1 | 5.6 | 8.6 | 3.2 | 0.15 |
| Dog | 0.5 | 6.3 | 1.2 | 7.4 | 0.93 |
Experimental Protocols
Cell Culture
Human leukemia cell lines (RS4;11, MV4;11, MOLM-13, OCI-AML3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting
-
Cells were seeded and treated with this compound or control compounds at the indicated concentrations and for the specified durations.
-
Following treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at an appropriate density.
-
The following day, cells were treated with serial dilutions of this compound or control compounds for 72 hours.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using a non-linear regression analysis.
In Vivo Xenograft Model
-
Severe combined immunodeficient (SCID) mice were used for the study.
-
5 x 10^6 RS4;11 cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flanks of the mice.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered intravenously at the specified doses and schedules.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised and weighed.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of MDM2.
Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro characterization of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: A simplified workflow for the in vivo efficacy evaluation of this compound.
Conclusion
This compound is a highly potent and efficacious PROTAC degrader of MDM2. Through its novel mechanism of action, it effectively removes MDM2, leading to the robust activation of the p53 tumor suppressor pathway. Preclinical studies have demonstrated its ability to induce complete and durable tumor regression in leukemia models at well-tolerated doses. The favorable pharmacokinetic profile of this compound in multiple species further supports its potential for clinical development as a new therapeutic agent for the treatment of cancers with wild-type p53. This technical guide provides a foundational understanding of the discovery, synthesis, and preclinical characterization of this compound, offering valuable insights for the drug development community.
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
MD-265 for Leukemia Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MD-265 is a potent and selective small-molecule degrader of the Murine Double Minute 2 (MDM2) protein, developed utilizing Proteolysis Targeting Chimera (PROTAC) technology. By inducing the degradation of MDM2, this compound effectively activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies in leukemia models, and detailed experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for leukemia.
Core Mechanism of Action: MDM2 Degradation and p53 Activation
This compound is a heterobifunctional molecule designed to simultaneously bind to both the MDM2 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] This binding event forms a ternary complex, which facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, leads to the stabilization and activation of p53.[1][2][3][4] Activated p53 then translocates to the nucleus and upregulates the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA), ultimately leading to the selective death of cancer cells harboring wild-type p53.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound in leukemia models.
Table 1: In Vitro Cell Growth Inhibition in Leukemia Cell Lines
| Cell Line | Leukemia Type | p53 Status | This compound IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 0.9 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | 2.0 |
| MV4-11 | Acute Myeloid Leukemia (AML) | Wild-Type | 2.0 |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | Wild-Type | 3.0 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Wild-Type | 1.0 |
| EOL-1 | Eosinophilic Leukemia | Wild-Type | 212 |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Mutated | >10,000 |
| KG-1 | Acute Myeloid Leukemia (AML) | Mutated | >10,000 |
Data extracted from a 2024 publication in the Journal of Medicinal Chemistry.[1]
Table 2: In Vivo Efficacy in a Disseminated Leukemia Mouse Model (RS4;11)
| Treatment Group | Dosing Schedule | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle | Weekly | 54 | - |
| This compound (25 mg/kg) | Weekly | 78.5 | 45.4 |
| This compound (50 mg/kg) | Weekly | 72 | 33.3 |
Data extracted from a 2024 publication in the Journal of Medicinal Chemistry.[1]
Table 3: In Vivo Efficacy in a Subcutaneous Xenograft Leukemia Mouse Model (RS4;11)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Outcome |
| This compound (25 mg/kg) | Every other day for 2 weeks | >70% reduction after a single dose | Complete and persistent tumor regression |
Data extracted from a 2024 publication in the Journal of Medicinal Chemistry.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., RS4;11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Western Blot Analysis for Protein Degradation
This protocol is used to detect the levels of MDM2 and p53 proteins in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat leukemia cells with various concentrations of this compound for the desired time points. Harvest the cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
In Vivo Xenograft Leukemia Model
This protocol describes the establishment of a subcutaneous leukemia xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Leukemia cell line (e.g., RS4;11)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of leukemia cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Data Collection: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or based on other predefined ethical endpoints.
-
Data Analysis: Analyze the tumor growth inhibition in the treated groups compared to the control group. Monitor for any signs of toxicity, such as significant body weight loss.
Conclusion and Future Directions
This compound has demonstrated significant preclinical activity in leukemia models with wild-type p53. Its mechanism of action, centered on the targeted degradation of MDM2 and subsequent p53 activation, offers a promising therapeutic strategy. The potent in vitro cytotoxicity against various leukemia cell lines and the remarkable in vivo efficacy, including complete tumor regression in xenograft models, underscore its potential.[1][2][3][4]
Future research should focus on a number of key areas. Investigating potential mechanisms of resistance to this compound will be crucial for its long-term clinical success. Combination studies with other anti-leukemic agents could also enhance its therapeutic efficacy and potentially overcome resistance. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies in higher species are necessary to inform clinical trial design. The continued exploration of this compound in various leukemia subtypes and other p53 wild-type malignancies is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Emergence of MDM2-Targeted Therapies in Wild-Type p53 Cancers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a hallmark of many human malignancies. In cancers that retain wild-type p53, the protein's tumor-suppressive functions are often abrogated through overexpression of its primary negative regulator, Murine Double Minute 2 (MDM2). This has led to the development of therapeutic strategies aimed at disrupting the MDM2-p53 interaction to restore p53 activity. This technical guide provides a comprehensive overview of two such agents: navtemadlin (also known as AMG 232 and KRT-232), a potent small-molecule inhibitor of the MDM2-p53 interaction, and MD-265, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the MDM2 protein. We delve into their mechanisms of action, present preclinical and clinical data, detail relevant experimental protocols, and visualize the core signaling pathways.
Introduction: The MDM2-p53 Axis as a Therapeutic Target
The p53 protein, encoded by the TP53 gene, is a crucial transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. In approximately half of human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive function. However, in the remaining cancers with wild-type TP53, p53 is often functionally inactivated by the MDM2 oncoprotein.
MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene. In many wild-type p53 cancers, amplification or overexpression of MDM2 disrupts this balance, leading to excessive p53 degradation and tumor progression. Therefore, inhibiting the MDM2-p53 interaction presents a promising therapeutic strategy to reactivate p53 in these cancers.
Navtemadlin (AMG 232/KRT-232): An MDM2-p53 Interaction Inhibitor
Navtemadlin is a potent and selective, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, navtemadlin prevents the interaction between the two proteins, leading to the stabilization and activation of p53.
Preclinical Data
Navtemadlin has demonstrated robust preclinical activity in a variety of cancer models harboring wild-type p53.
Table 1: In Vitro Activity of Navtemadlin (AMG 232) in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 9.1 | |
| HCT116 | Colorectal Cancer | 10 | |
| ACHN | Renal Cancer | 23.8 | |
| Glioblastoma Stem Cells (average) | Glioblastoma | 76 |
Navtemadlin treatment in p53 wild-type cells leads to the induction of p53 downstream targets, such as p21, resulting in cell cycle arrest and apoptosis. In vivo studies using xenograft models have shown that oral administration of navtemadlin leads to significant tumor growth inhibition and, in some cases, complete tumor regression, particularly in MDM2-amplified models like the SJSA-1 osteosarcoma xenograft.
Table 2: In Vivo Efficacy of Navtemadlin (AMG 232) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| SJSA-1 | Osteosarcoma | 60 mg/kg, daily | Complete tumor regression | |
| HCT116 | Colorectal Cancer | 100 mg/kg, twice daily | Tumor stasis |
Clinical Data
Navtemadlin is being evaluated in multiple clinical trials for various hematological and solid tumors with wild-type TP53.
Table 3: Selected Clinical Trial Results for Navtemadlin (KRT-232)
| Cancer Type | Clinical Trial | Treatment Arm | Key Efficacy Results | Reference |
| Merkel Cell Carcinoma (post anti-PD-1/L1) | NCT03787602 | 180 mg, 5 days on/23 days off | Confirmed ORR: 25%, DCR: 63% | |
| Myelofibrosis (Relapsed/Refractory) | BOREAS (NCT03662126) | 240 mg, 7 days on/21 days off | SVR≥35% at 24 wks: 15% (vs 5% BAT), TSS50 at 24 wks: 24% (vs 12% BAT) |
These trials have demonstrated promising single-agent activity for navtemadlin in heavily pretreated patient populations. Common treatment-emergent adverse events are generally manageable and include hematological toxicities such as thrombocytopenia and neutropenia.
Pharmacokinetics
Pharmacokinetic studies in patients have shown that navtemadlin has dose-proportional plasma concentrations. The terminal half-life of navtemadlin is approximately 17.1 hours, supporting once-daily dosing.
Table 4: Pharmacokinetic Parameters of Navtemadlin
| Parameter | Value | Population | Reference |
| T1/2 (half-life) | 17.1 hours | Patients with solid tumors/MM | |
| CL/F (apparent oral clearance) | 24.9 L/h | Patients with solid tumors/MM | |
| Vd/F (apparent volume of distribution) | 62.9 L | Patients with solid tumors/MM |
This compound: A PROTAC MDM2 Degrader
This compound is a novel PROTAC that induces the degradation of the MDM2 protein. PROTACs are bifunctional molecules that recruit a target protein (in this case, MDM2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This approach offers the potential for a more sustained and potent inhibition of the target protein compared to traditional inhibitors.
Preclinical Data
This compound has demonstrated highly potent and selective activity against wild-type p53 leukemia cell lines. It effectively depletes MDM2 protein at nanomolar concentrations, leading to a robust activation of p53.
Table 5: In Vitro Activity of this compound in p53 Wild-Type Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.7 | |
| MV4;11 | Acute Myeloid Leukemia | 0.9 - 212 |
In a leukemia xenograft model, this compound achieved persistent tumor regression without signs of toxicity and significantly improved the survival of mice in a disseminated leukemia model, even with weekly administration.
Signaling Pathways and Experimental Workflows
MDM2-p53 Signaling Pathway
The inhibition of the MDM2-p53 interaction by navtemadlin or the degradation of MDM2 by this compound leads to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and transcriptionally activates a suite of target genes that mediate cellular responses such as cell cycle arrest and apoptosis.
Caption: MDM2-p53 signaling pathway and points of intervention.
Experimental Workflow: Xenograft Tumor Model
Preclinical in vivo efficacy of compounds like navtemadlin and this compound is often assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Caption: General workflow for a xenograft tumor model study.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (MTT/BrdU/EdU)
-
Cell Seeding: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., navtemadlin or this compound) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Proliferation Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
BrdU/EdU Assay: Add BrdU or EdU to the cell culture medium for a few hours to allow for incorporation into newly synthesized DNA. Fix and permeabilize the cells, then detect the incorporated BrdU or EdU using a specific antibody or click chemistry, respectively, followed by quantification using a plate reader or flow cytometry.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell proliferation against the log concentration of the compound and fitting the data to a dose-response curve.
Western Blot Analysis for p53 Pathway Activation
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Xenograft Tumor Model
-
Cell Preparation: Culture the desired cancer cell line (e.g., SJSA-1) to ~80% confluency. Harvest the cells, wash with sterile PBS, and resuspend them in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at a specific concentration (e.g., 5 x 10^6 cells/100 µL).
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and
In Vitro Efficacy and Mechanism of Action of MD-265: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-265 is a potent and selective small molecule that functions as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of the Murine Double Minute 2 (MDM2) protein.[1][2][3][4][5][6] In cancer cells harboring wild-type p53, MDM2 acts as a primary negative regulator of the p53 tumor suppressor. By targeting MDM2 for degradation, this compound effectively stabilizes and activates p53, leading to the induction of downstream pathways that inhibit cancer cell growth and survival. This technical guide provides an in-depth overview of the in vitro studies characterizing the activity and mechanism of action of this compound.
Quantitative Analysis of In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those of hematological origin with wild-type p53. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in the table below.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 0.7[2] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 2[2] |
Note: While this compound is known to induce MDM2 degradation at concentrations as low as 1 nM, specific DC50 (concentration for 50% degradation) and binding affinity (Kd) values for MDM2 and the E3 ligase component Cereblon (CRBN) are not extensively reported in publicly available literature.[1][2][3][4][5][6]
Mechanism of Action: The PROTAC Approach
This compound is a heterobifunctional molecule designed to simultaneously bind to both MDM2 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This binding event forms a ternary complex, which brings the E3 ligase in close proximity to MDM2, facilitating the ubiquitination of MDM2 and its subsequent degradation by the proteasome. The degradation of MDM2 liberates p53 from its negative regulation, leading to the activation of p53-mediated downstream signaling pathways that culminate in cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound and subsequent p53 pathway activation.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the IC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RS4;11, MV4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 µM down to 0.01 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Data Acquisition: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blotting for MDM2 and p53 Levels
This protocol is used to assess the effect of this compound on the protein levels of MDM2 and p53.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MDM2 or anti-p53) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MD-265 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-265 is a potent and selective degrader of the Murine Double Minute 2 (MDM2) protein.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of MDM2.[2] In cancer cells with wild-type p53, the degradation of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein.[1][2][3][4] This activation triggers downstream pathways resulting in cell cycle arrest and apoptosis, making this compound a promising therapeutic agent for cancers harboring wild-type p53.[2]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including cell line selection, treatment procedures, and methods for assessing its biological effects.
Mechanism of Action: MDM2 Degradation and p53 Activation
This compound is a heterobifunctional molecule that simultaneously binds to the MDM2 protein and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to MDM2, marking it for degradation by the 26S proteasome. The resulting depletion of MDM2 protein frees p53 from its negative regulation. Activated p53 can then transcriptionally activate its target genes, such as p21 (CDKN1A) and PUMA (BBC3), leading to cell cycle arrest and apoptosis.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - figshare - Figshare [figshare.com]
Application Notes and Protocols for In vivo Dosing and Administration of MD-265
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-265 is a potent and selective PROTAC (Proteolysis Targeting Chimera) MDM2 degrader with promising therapeutic potential in cancers with wild-type p53.[1][2][3] It functions by effectively depleting the MDM2 protein, which in turn leads to the activation of the p53 tumor suppressor pathway.[1][2][3] Preclinical studies have demonstrated that this compound can induce complete and persistent tumor regression in leukemia xenograft models and significantly improve survival in disseminated leukemia models in mice, without observable signs of toxicity.[1][2] This document provides a summary of the available in vivo dosing and pharmacokinetic data for this compound, along with generalized experimental protocols to guide further preclinical research.
Quantitative Data Summary
The following tables summarize the key in vivo efficacy and pharmacokinetic parameters of this compound based on published preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Leukemia Xenograft Model (RS4;11)
| Parameter | Value | Reference |
| Dose | 25 mg/kg | [1] |
| Dosing Schedule | Every other day for 2 weeks | [1] |
| Outcome | Complete and long-lasting tumor regression | [1] |
| Toxicity | No weight loss or other signs of toxicity | [1] |
Table 2: In Vivo Efficacy of this compound in a Disseminated Leukemia Model (RS4;11)
| Parameter | Value | Reference |
| Dosing Schedule | Weekly | [1][2] |
| Outcome | Dramatically improved survival | [1][2] |
Table 3: Pharmacokinetic Profile of this compound (Intravenous Administration)
| Animal Model | Clearance (Cl) | Volume of Distribution (Vss) | Elimination Half-Life (T1/2) | Plasma Exposure | Reference |
| Mice | Low | Modest | Long | High | [1] |
| Rats | Very Low | Moderate | Long | High | [1] |
| Dogs | 7.4 mL/min/kg | 0.93 L/kg | 6.3 h | Good | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.
Caption: this compound signaling pathway.
Caption: General workflow for an in vivo study of this compound.
Experimental Protocols
The following are generalized protocols based on the available literature. Specific details, particularly regarding vehicle formulation, may require optimization.
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Leukemia Xenograft Model
1. Cell Culture and Implantation:
- Culture RS4;11 cells (or other suitable wild-type p53 cancer cell line) under standard conditions.
- Harvest cells and resuspend in an appropriate medium (e.g., a mixture of PBS and Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID).
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Randomization:
- Randomly assign mice with established tumors to treatment and control groups.
3. Drug Preparation and Administration:
- Note: The specific formulation for this compound is not detailed in the primary literature. Researchers should perform formulation studies to identify a suitable vehicle for intravenous administration. A potential starting point, based on related compounds, could be a solution of DMSO, PEG400, and saline.
- Prepare a stock solution of this compound in a suitable solvent.
- On the day of dosing, dilute the stock solution to the final concentration (e.g., for a 25 mg/kg dose) with the chosen vehicle.
- Administer the this compound formulation intravenously (IV) to the treatment group.
- Administer the vehicle alone to the control group.
- Follow the dosing schedule (e.g., every other day for 2 weeks).
4. Monitoring and Endpoint:
- Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
- Monitor the body weight of the animals as an indicator of toxicity.
- The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a specified duration of observation to assess for tumor regression and relapse.
Protocol 2: Pharmacokinetic Study
1. Animal Models:
- Use appropriate animal models such as mice, rats, or dogs.
2. Drug Administration:
- Administer a single intravenous bolus of this compound at a defined dose.
3. Sample Collection:
- Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process the blood samples to obtain plasma and store them appropriately (e.g., at -80°C) until analysis.
4. Bioanalysis:
- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
5. Pharmacokinetic Analysis:
- Use pharmacokinetic software to analyze the plasma concentration-time data.
- Calculate key pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vss), and elimination half-life (T1/2).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cancers with wild-type p53. The provided data and protocols offer a foundation for researchers to design and execute further in vivo studies to explore the full potential of this MDM2 degrader. It is crucial to note the importance of developing a stable and safe formulation for in vivo administration to ensure reproducible and reliable results.
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MD-265: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a general guideline based on available data for PROTAC degraders and related chemical structures. Specific stability and storage conditions for MD-265 should be determined empirically through rigorous testing. The information provided herein is for research purposes only and does not constitute a commercial product specification sheet.
Introduction
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of MDM2 (Mouse double minute 2 homolog). By inducing the degradation of MDM2, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Given its therapeutic potential, understanding the stability and optimal storage conditions of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and drug development settings.
This document provides a framework for assessing the stability of this compound and general recommendations for its storage. The protocols outlined are based on established principles of pharmaceutical stability testing.
Physicochemical Properties (Hypothetical)
To facilitate stability studies, a summary of hypothetical physicochemical properties of this compound is presented in Table 1. Note: These values are illustrative and must be experimentally determined.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C48H54Cl2N8O6 | Mass Spectrometry |
| Molecular Weight | 949.9 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water. | HPLC-UV |
| pKa | 4.5 (basic), 9.8 (acidic) | Potentiometric Titration |
| LogP | 5.2 | Calculated/HPLC |
Recommended Storage Conditions
Based on the general properties of similar complex organic molecules, the following storage conditions are recommended to minimize degradation.
Table 2: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Humidity | Light |
| Solid (Powder) | Long-term | -20°C | Desiccated | Protected from light |
| Short-term | 4°C | Desiccated | Protected from light | |
| In Solution (e.g., DMSO) | Long-term | -80°C | N/A | Protected from light |
| Short-term | -20°C | N/A | Protected from light |
Note: For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of this compound in various solvents should be experimentally verified.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a series of forced degradation studies and long-term stability studies should be conducted.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
4.1.1. Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of this compound.
4.1.2. Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method should be developed and validated to separate this compound from its potential degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm and 280 nm; Mass Spectrometry (ESI+) |
| Injection Volume | 5 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Long-Term Stability Study
Long-term stability studies are performed under recommended storage conditions to determine the shelf-life of the compound.
4.2.1. Long-Term Stability Study Protocol
Caption: Protocol for long-term stability testing of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not yet elucidated, PROTACs can be susceptible to hydrolysis of amide or ester bonds within the linker or the warhead/E3 ligase ligand moieties. Oxidative degradation is also a possibility.
Caption: Potential degradation pathways for this compound.
Conclusion
The stability and appropriate storage of this compound are paramount for obtaining reliable and reproducible results in preclinical research and development. The application notes and protocols provided here offer a comprehensive framework for establishing the stability profile of this compound. It is imperative that these general guidelines are supplemented with empirical data generated through rigorous experimental work. A thorough understanding of the stability of this compound will ultimately contribute to its successful development as a potential therapeutic agent.
Application Notes and Protocols for Western Blot Analysis of MDM2 using MD-265
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDM2 (Murine Double Minute 2) is a critical negative regulator of the p53 tumor suppressor. It functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby controlling its cellular levels and activity.[1] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[2] Consequently, the development of molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy.
MD-265 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of MDM2.[3][4][5] Unlike traditional inhibitors that merely block the MDM2-p53 interaction, this compound facilitates the ubiquitination and subsequent degradation of the MDM2 protein itself. This leads to a robust and sustained activation of p53, triggering downstream pathways involved in cell cycle arrest and apoptosis.[3][6] Western blotting is an essential technique to monitor the efficacy of this compound by observing the depletion of MDM2 and the stabilization of p53.[3][7]
These application notes provide a detailed protocol for the western blot analysis of MDM2 and p53 in cancer cell lines treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MDM2-p53 signaling pathway and the experimental workflow for the western blot analysis.
Caption: MDM2-p53 signaling pathway and the effect of this compound.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is optimized for leukemia cell lines such as RS4;11 and MV4;11, where this compound has been shown to be effective.[3][6]
-
Cell Seeding: Seed cells (e.g., RS4;11 or MV4;11) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium.
-
This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or DMSO as a vehicle control. A treatment time of 2 hours has been shown to be sufficient to observe MDM2 degradation and p53 stabilization.[6]
| Parameter | Recommendation |
| Cell Lines | RS4;11, MV4;11 (p53 wild-type) |
| Seeding Density | 0.5 x 10^6 cells/mL |
| This compound Concentration | 1 nM - 100 nM (and DMSO control) |
| Treatment Time | 2 hours |
Cell Lysis and Protein Quantification
As MDM2 and p53 are nuclear proteins, a robust lysis buffer is required for their efficient extraction.[8]
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
For adherent cells, wash with ice-cold PBS, then scrape the cells in PBS and centrifuge.
-
-
Washing: Wash the cell pellet once with 10 mL of ice-cold PBS and centrifuge again.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Use approximately 100 µL of lysis buffer per 1 x 10^6 cells.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant (containing the protein lysate) to a fresh, pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
RIPA Lysis Buffer Composition:
| Component | Final Concentration |
| Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM |
| NP-40 (Igepal CA-630) | 1% (v/v) |
| Sodium deoxycholate | 0.5% (w/v) |
| SDS | 0.1% (w/v) |
| Protease Inhibitor Cocktail | 1X |
| Phosphatase Inhibitor Cocktail | 1X |
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% gradient or a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2 and p53 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
| Reagent/Parameter | Recommendation |
| Protein Load | 20-40 µg per lane |
| Gel Percentage | 4-12% gradient or 10% |
| Membrane Type | PVDF or Nitrocellulose |
| Blocking Solution | 5% non-fat milk or BSA in TBST |
| Primary Antibody Dilution | See Table Below |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection | ECL Substrate |
Recommended Primary Antibody Dilutions:
| Target Protein | Host | Recommended Dilution | Supplier Example |
| MDM2 | Rabbit | 1:1000 | Cell Signaling Technology (#86934)[9] |
| p53 | Mouse | 1:1000 | Santa Cruz Biotechnology (DO-1) |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich |
| GAPDH | Rabbit | 1:5000 | Cell Signaling Technology (#5174)[10] |
Data Interpretation
Upon successful western blot analysis, treatment with this compound is expected to show a dose-dependent decrease in the intensity of the MDM2 band.[3] Conversely, a corresponding increase in the intensity of the p53 band should be observed, indicating its stabilization due to the degradation of MDM2.[6] The levels of the loading control (β-actin or GAPDH) should remain consistent across all lanes. Densitometry analysis can be performed to quantify the changes in protein levels.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak MDM2/p53 signal | Inefficient cell lysis | Use a robust lysis buffer like RIPA with sonication. |
| Low protein load | Increase the amount of protein loaded per lane. | |
| Ineffective antibody | Use a validated antibody at the recommended dilution. | |
| High background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent. |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody concentration too high | Decrease the primary antibody concentration. |
| Contamination | Ensure clean working conditions and fresh buffers. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Ensure accurate and consistent loading of samples. |
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cellular Uptake Assays of MD-265
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-265 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that functions as a degrader of the Murine Double Minute 2 (MDM2) protein.[1][2][3] By inducing the degradation of MDM2, this compound leads to the activation of the tumor suppressor protein p53 in cancer cells that harbor wild-type p53.[1][2][3] The efficacy of this compound is contingent upon its ability to enter target cells and engage with its intracellular targets, MDM2 and the E3 ubiquitin ligase component, cereblon. Therefore, the characterization of its cellular uptake is a critical step in its preclinical development.
These application notes provide detailed protocols for several common assays to quantify the cellular uptake of this compound. The described methods include both direct and indirect quantification techniques, offering flexibility for researchers based on available instrumentation and specific experimental needs.
This compound Signaling Pathway
The mechanism of action of this compound involves the recruitment of the E3 ubiquitin ligase complex to the MDM2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This relieves the p53 tumor suppressor from MDM2-mediated inhibition, allowing p53 to accumulate and transcriptionally activate its target genes, ultimately leading to cell cycle arrest and apoptosis.
Caption: this compound mechanism of action leading to p53 activation.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various leukemia cell lines. This data is crucial for designing cellular uptake experiments, as it provides a starting point for selecting appropriate cell lines and compound concentrations.
| Cell Line | p53 Status | IC50 (nM) | Reference |
| RS4;11 | Wild-Type | 0.9 | [3] |
| MV4;11 | Wild-Type | 2.0 | [3] |
| MOLM-13 | Wild-Type | 1.8 | [3] |
| OCI-AML2 | Wild-Type | 212 | [3] |
| K562 | Mutated | >10,000 | Not explicitly stated, but inferred from lack of activity in mutated p53 lines. |
| U937 | Mutated | >10,000 | Not explicitly stated, but inferred from lack of activity in mutated p53 lines. |
Experimental Protocols
Several methods can be employed to assess the cellular uptake of this compound. The choice of assay will depend on the availability of specific reagents (e.g., radiolabeled or fluorescently tagged this compound) and instrumentation.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Quantification
This method allows for the direct and highly sensitive quantification of unlabeled this compound within cells.
Caption: Workflow for LC-MS/MS-based cellular uptake assay.
Materials:
-
This compound
-
Target cells (e.g., RS4;11 or MV4;11)
-
Complete cell culture medium
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell lysis buffer
-
Acetonitrile, ice-cold
-
Internal standard for LC-MS/MS
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for different time points (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
For adherent cells, detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Count the cells to normalize the drug concentration per cell.
-
-
Sample Preparation:
-
Lyse the cell pellet with a suitable lysis buffer.
-
Add ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a mobile phase compatible with LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
Protocol 2: Fluorescence Microscopy for Qualitative Assessment
This method provides a visual assessment of cellular uptake and subcellular localization of a fluorescently labeled analog of this compound.
Caption: Workflow for fluorescence microscopy-based uptake assay.
Materials:
-
Fluorescently labeled this compound analog
-
Target cells
-
Cell culture medium
-
Multi-well plates with glass coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the fluorescently labeled this compound analog for a desired time and concentration.
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Wash again with PBS.
-
Incubate with a nuclear counterstain like DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images to observe the intracellular localization of the fluorescent signal.
Protocol 3: Flow Cytometry for High-Throughput Quantification
This method allows for the rapid, high-throughput quantification of cellular uptake of a fluorescently labeled this compound analog in a large population of cells.
Caption: Workflow for flow cytometry-based cellular uptake assay.
Materials:
-
Fluorescently labeled this compound analog
-
Target cells
-
Cell culture medium
-
PBS
-
FACS buffer (e.g., PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells (detached prior to treatment) with the fluorescently labeled this compound analog.
-
Sample Preparation:
-
After incubation, wash the cells twice with ice-cold PBS to remove any unbound compound.
-
Resuspend the cells in FACS buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Excite the cells with the appropriate laser and detect the emitted fluorescence.
-
Record the fluorescence intensity for a large number of cells (e.g., 10,000-20,000 events).
-
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population. The increase in MFI in treated cells compared to untreated controls is proportional to the amount of cellular uptake.
Data Interpretation and Considerations
-
Controls are critical: Always include untreated or vehicle-treated cells as a negative control to establish baseline fluorescence or background signal.
-
Time and concentration dependence: Cellular uptake is a dynamic process. It is essential to perform time-course and concentration-response experiments to fully characterize the uptake of this compound.
-
Non-specific binding: For quantitative methods like LC-MS/MS, it is important to differentiate between compound that is intracellular versus non-specifically bound to the cell surface. This can be addressed by including stringent washing steps with ice-cold PBS.
-
Cellular health: Ensure that the concentrations of this compound used in the uptake assays do not cause significant cytotoxicity within the experimental timeframe, as this can affect membrane integrity and uptake mechanisms. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is recommended.
-
Fluorescent analogs: When using fluorescently labeled compounds, it is important to confirm that the fluorescent tag does not significantly alter the uptake characteristics of the parent molecule.
By employing these detailed protocols, researchers can effectively investigate and quantify the cellular uptake of this compound, providing valuable insights into its pharmacokinetic and pharmacodynamic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MD-265 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-265 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the murine double minute 2 (MDM2) protein.[1][2][3][4] In cancer cells with wild-type p53, MDM2 acts as a primary negative regulator of the p53 tumor suppressor.[1][2][3] By degrading MDM2, this compound leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated the single-agent efficacy of this compound in leukemia models, where it has been shown to induce complete tumor regression and improve survival.[1][2][3][4]
While preclinical data on this compound in combination with other cancer therapies are not yet available, the mechanism of action of MDM2 degraders provides a strong rationale for their use in combination regimens to enhance anti-tumor activity and overcome resistance. This document provides an overview of the preclinical data for this compound as a monotherapy and outlines potential combination strategies and corresponding experimental protocols based on the broader class of MDM2 inhibitors and degraders.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in MDM2 levels leads to the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Preclinical Data Summary (Single Agent)
The following table summarizes the key preclinical findings for this compound as a single agent.
| Parameter | Cell Lines | Results | Reference |
| MDM2 Degradation | Leukemia cell lines | Effective depletion of MDM2 protein at concentrations as low as 1 nM. | [1][2] |
| p53 Activation | Leukemia cell lines with wild-type p53 | Strong activation of p53. | [1][2] |
| In Vitro Growth Inhibition | Wild-type p53 leukemia cell lines | Selective inhibition of cell growth. | [1][2] |
| In Vitro Growth Inhibition | Mutated p53 leukemia cell lines | No activity observed. | [1][2] |
| In Vivo Efficacy (Xenograft Model) | Leukemia xenograft model | Achieved persistent tumor regression without signs of toxicity. | [1][2][3][4] |
| In Vivo Efficacy (Disseminated Model) | Disseminated leukemia model | Dramatically improved survival of mice with weekly administration. | [3][4] |
Potential Combination Therapies
Based on the mechanism of action of MDM2 degraders and the broader class of MDM2 inhibitors, several combination strategies can be proposed to enhance the therapeutic potential of this compound.
-
With DNA-Damaging Agents (e.g., Chemotherapy): MDM2 inhibition has been shown to sensitize cancer cells to DNA-damaging agents. The combination of this compound with conventional chemotherapy could lead to synergistic anti-tumor effects.
-
With BCL-2 Inhibitors (e.g., Venetoclax): In hematological malignancies, the combination of an MDM2 degrader with a BCL-2 inhibitor has demonstrated improved efficacy in preclinical models. p53 activation by this compound can downregulate the anti-apoptotic protein MCL-1, a known resistance mechanism to BCL-2 inhibition.
-
With Immunotherapy (e.g., Immune Checkpoint Inhibitors): Emerging evidence suggests a role for MDM2 in modulating the immune response. Combining this compound with immune checkpoint inhibitors could potentially enhance anti-tumor immunity.
-
With Targeted Therapies: Combining this compound with other targeted agents that inhibit parallel survival pathways in cancer cells could prevent or overcome therapeutic resistance.
Caption: Workflow for evaluating this compound combination therapies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound, which can be adapted for combination studies.
Protocol 1: In Vitro Cell Viability Assay to Assess Synergy
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., with wild-type p53)
-
This compound
-
Combination agent
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent. This typically involves serial dilutions of each drug, both alone and in combination at fixed ratios.
-
Treatment: Treat the cells with the drug combinations and single agents as controls. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis for Pharmacodynamic Markers
Objective: To assess the molecular effects of this compound, alone and in combination, on the p53 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or the combination agent for the desired time points. Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to determine the relative protein expression levels.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment Administration: Administer the treatments according to the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry). Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of differences between treatment groups.
Conclusion
This compound is a promising MDM2-degrading PROTAC with demonstrated single-agent preclinical activity. While specific combination data for this compound is not yet published, its mechanism of action provides a strong rationale for exploring its use in combination with various other cancer therapies. The protocols outlined above provide a framework for the preclinical evaluation of such combination strategies, which have the potential to enhance therapeutic efficacy and address the challenge of treatment resistance in cancer.
References
- 1. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring p53 Activation Following MD-265 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic insults. Its activation can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. In many cancers where p53 remains wild-type, its function is often abrogated by its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). MDM2 targets p53 for proteasomal degradation, thus keeping its levels low in unstressed cells.[1]
The development of molecules that disrupt the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 in cancer cells. MD-265 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that functions as an MDM2 degrader.[2][3] By inducing the degradation of MDM2, this compound leads to the stabilization and accumulation of p53, resulting in the activation of its downstream signaling pathways and subsequent anti-tumor effects in cancers with wild-type p53.[1][2]
These application notes provide a comprehensive guide for researchers to measure the activation of p53 following treatment with this compound. Detailed protocols for key experimental assays are provided, along with data presentation tables and visual diagrams of the signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on p53 activation and its downstream effects in relevant cancer cell lines.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 0.7 |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 3 |
Data extracted from a study by Han et al. (2024) in the Journal of Medicinal Chemistry.
Table 2: Upregulation of p53 Target Gene Expression Following this compound Treatment
| Cell Line | Treatment | Fold-Change in mRNA Expression (relative to control) |
| MDM2 | ||
| RS4;11 | This compound (10 nM, 3h) | ~8-10 |
| MV4;11 | This compound (30 nM, 3h) | ~10 |
Data extracted from a study by Han et al. (2024) in the Journal of Medicinal Chemistry.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in activating the p53 signaling pathway.
Caption: this compound induces MDM2 degradation, leading to p53 activation and downstream effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow to assess p53 activation after this compound treatment.
Caption: Workflow for measuring p53 activation by this compound in cancer cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Use cancer cell lines with wild-type p53 status, such as RS4;11 (Acute Lymphoblastic Leukemia) or MV4;11 (Acute Myeloid Leukemia). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays). Allow cells to adhere and grow for 24 hours before treatment. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%). Incubate for the desired time points (e.g., 2, 6, 12, 24, 48 hours).
Western Blot Analysis for p53, MDM2, and p21
This protocol allows for the detection of changes in protein levels of p53, its negative regulator MDM2, and a key downstream target, p21.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p53 antibody
-
Anti-MDM2 antibody
-
Anti-p21 antibody
-
Anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
p53: 1:1000
-
MDM2: 1:500 - 1:1000
-
p21: 1:1000
-
Loading control: 1:5000
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Real-Time Quantitative PCR (RT-qPCR) for p53 Target Genes
This protocol is used to quantify the changes in mRNA expression of p53 target genes such as CDKN1A (p21), PUMA, and MDM2.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for CDKN1A, PUMA, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Following this compound treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CDKN1A (p21) | TGGAGACTCTCAGGGTCGAAA | GGCGTTTGGAGTGGTAGAAATC |
| PUMA (BBC3) | GACGACCTCAACGCACAGTA | AGGAGTCCCATGATGAGATTGT |
| MDM2 | GGCAGGGCTTCTTGAGTTTT | CTTTGGTCTAACCAGGGTCTCC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to effectively measure the activation of p53 following treatment with the MDM2 degrader, this compound. By employing these methods, scientists can accurately quantify the molecular and cellular consequences of MDM2 degradation, thereby facilitating the preclinical evaluation and development of this promising class of anti-cancer agents.
References
Pharmacokinetic Profile of MD-265 in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacokinetic (PK) properties of MD-265, a potent MDM2 degrader, as evaluated in various animal models. The information is compiled to assist researchers in designing and interpreting preclinical studies involving this compound.
Summary of Pharmacokinetic Parameters
This compound has demonstrated a favorable pharmacokinetic profile in mice, rats, and dogs, characterized by low to very low clearance, a modest to moderate volume of distribution, a long elimination half-life, and high plasma exposure following intravenous administration.[1] These characteristics support its potential for further preclinical and clinical development.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice, Rats, and Dogs
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC₀-∞ (ng·h/mL) | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not- available | Data not available |
| Clearance (CL) (mL/min/kg) | Low | Low to Very Low | Low to Very Low |
| Volume of Distribution (Vd) (L/kg) | Modest | Modest to Moderate | Modest to Moderate |
Specific quantitative data for Dose, Cmax, Tmax, AUC, and Half-life were not publicly available in the reviewed literature. The qualitative descriptions are based on the publication "Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia."[1]
Experimental Protocols
The following are detailed methodologies for key experiments related to the pharmacokinetic analysis of this compound in animal models. These protocols are based on standard practices in preclinical drug development and information gathered from relevant research.
Protocol 1: Animal Handling and Intravenous Administration
Objective: To describe the procedure for the intravenous administration of this compound to mice, rats, and dogs for pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
-
Syringes and needles of appropriate size for each species (e.g., 27-30G for mice, 23-25G for rats, 22-23G for dogs)
-
Animal restraints as appropriate for each species
-
Scale for accurate animal weighing
Procedure:
-
Dose Preparation: Prepare the dosing solution of this compound in the selected vehicle at the desired concentration. Ensure the solution is clear and free of precipitates.
-
Animal Preparation: Acclimatize the animals to the laboratory environment before the experiment. Weigh each animal on the day of dosing to calculate the exact volume to be administered.
-
Administration Route:
-
Mice: Intravenous injection is typically performed via the lateral tail vein. Proper restraint is crucial.
-
Rats: The lateral tail vein is also the most common site for intravenous injection in rats.
-
Dogs: The cephalic or saphenous veins are commonly used for intravenous administration in dogs.
-
-
Injection: Administer the calculated volume of the this compound solution as a slow bolus injection. Record the exact time of administration.
-
Post-administration Monitoring: Observe the animals for any immediate adverse reactions.
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis
Objective: To outline the procedure for collecting serial blood samples from animals to determine the plasma concentration of this compound over time.
Materials:
-
Blood collection tubes (e.g., with K2EDTA as an anticoagulant)
-
Syringes and needles or catheters appropriate for the animal and sampling site
-
Centrifuge
-
Pipettes
-
Freezer (-80°C) for plasma storage
Procedure:
-
Sampling Time Points: Define a series of time points for blood collection post-dose to capture the absorption, distribution, and elimination phases of the drug. Typical time points may include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Blood Collection:
-
Mice: Blood is often collected via the submandibular vein, saphenous vein, or through terminal cardiac puncture for a single time point per animal (in cases of composite sampling).
-
Rats: The jugular or saphenous veins are common sites for serial blood sampling, often facilitated by a catheter.
-
Dogs: The jugular or cephalic veins are typically used for repeated blood draws.
-
-
Sample Processing:
-
Collect the specified volume of blood into anticoagulant-containing tubes.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.
-
-
Storage: Immediately freeze the plasma samples at -80°C until bioanalysis.
Protocol 3: Bioanalytical Method for this compound Quantification in Plasma
Objective: To provide a general framework for the development and validation of a bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Method Development and Validation Steps:
-
Standard and Quality Control (QC) Sample Preparation: Prepare calibration standards and QC samples by spiking known concentrations of this compound into blank animal plasma.
-
Sample Preparation:
-
Protein Precipitation: A common method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This involves extracting the drug from the plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This uses a solid sorbent to isolate the drug from the plasma matrix.
-
-
Chromatographic Separation: Develop an HPLC method to achieve good separation of this compound from endogenous plasma components. Key parameters to optimize include the analytical column, mobile phase composition, and flow rate.
-
Mass Spectrometric Detection: Optimize the MS/MS parameters for the detection of this compound, including the selection of precursor and product ions (MRM transitions) and collision energy.
-
Method Validation: Validate the bioanalytical method according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery and Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
-
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Caption: Conceptual ADME pathway for intravenously administered this compound.
References
Troubleshooting & Optimization
Optimizing MD-265 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of MD-265 in cell viability assays. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) MDM2 degrader, which leads to the activation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[1][2] Accurate determination of the optimal working concentration is critical for obtaining reliable and reproducible results in cell viability and cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the MDM2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2.[3] The degradation of MDM2, a negative regulator of p53, leads to the stabilization and activation of p53.[1][4] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately leading to cancer cell death.[1][5]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published data, this compound is effective at very low concentrations. It has been shown to deplete MDM2 protein at concentrations as low as 1 nM.[3][6] For cell viability assays, a broad concentration range should be tested to determine the IC50 (half-maximal inhibitory concentration). A suggested starting range is from 0.1 nM to 10 µM, with serial dilutions.[3]
Q3: My cell viability results are inconsistent when using this compound. What are the possible causes?
A3: Inconsistent results with PROTACs like this compound can arise from several factors:
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein (MDM2) or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to a decrease in efficacy at higher concentrations, resulting in a bell-shaped dose-response curve.[7][8][9]
-
Cell Health and Confluency: The physiological state of the cells can impact the efficiency of the ubiquitin-proteasome system. Ensure consistent cell passage numbers and seeding densities.[7]
-
Compound Stability: The stability of this compound in your specific cell culture medium over the course of the experiment should be considered.[7]
-
Incorrect E3 Ligase Expression: The E3 ligase recruited by this compound must be expressed in the cell line being used.[7]
Q4: How can I troubleshoot the "hook effect" in my experiments?
A4: To mitigate the hook effect, it is crucial to perform a wide dose-response experiment with a broad range of concentrations, including very low (picomolar to nanomolar) and high (micromolar) ranges. This will help to identify the optimal concentration for maximal degradation before the hook effect becomes prominent.[8][10]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a selective MDM2 degrader, all small molecules have the potential for off-target effects.[11] Specific off-target effects for this compound are not extensively documented in the currently available public literature. However, a general strategy to assess for off-target effects is to include a structurally related but inactive control compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. |
| Incomplete dissolution of this compound. | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before further dilution in culture medium. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| No significant decrease in cell viability | Cell line is resistant to this compound. | Confirm that the cell line has wild-type p53, as this compound is most effective in this context.[3][6] Verify the expression of the E3 ligase recruited by this compound in your cell line.[7] |
| Sub-optimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment. | |
| Insufficient compound concentration. | Test a wider and higher range of this compound concentrations. | |
| Unexpected bell-shaped dose-response curve | "Hook effect" is occurring. | Perform a dose-response experiment with a much wider range of concentrations, including lower nanomolar and picomolar ranges, to identify the optimal degradation window.[8][10] |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent for the stock solution. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can be used as a reference for selecting appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 0.7 | [3] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | Not explicitly stated, but potent inhibition observed | [3] |
| Other Acute Leukemia Cell Lines | Acute Myeloid & Lymphoblastic Leukemia | Wild-Type | 0.9 - 212 | Not explicitly stated, but potent inhibition observed |
Experimental Protocols
Cell Viability Assay using MTT
This protocol provides a general guideline for performing a cell viability assay with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps for a luminescent-based cell viability assay using the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Incubation: Incubate the plate for the desired treatment duration.
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Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
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Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Luminescence Measurement: Measure the luminescence of each well using a luminometer.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
References
- 1. jbr-pub.org.cn [jbr-pub.org.cn]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: MD-265 Off-Target Effects Investigation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of MD-265, a potent and selective PROTAC MDM2 degrader. The following troubleshooting guides and FAQs are designed to address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a PROTAC like this compound?
A1: While this compound is designed for high selectivity towards MDM2, potential off-target effects can arise from several sources:
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Unintended degradation of other proteins: The warhead (MDM2 binder) or the E3 ligase binder component of the PROTAC could have an affinity for other proteins, leading to their unintended degradation. For instance, pomalidomide-based PROTACs have been observed to sometimes degrade zinc-finger (ZF) proteins.[1]
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Perturbation of signaling pathways: The degradation of the intended target, MDM2, leads to the activation of the p53 pathway, which has widespread downstream effects.[2][3][4] It is crucial to distinguish these on-target pathway effects from those caused by the degradation of an unintended protein.[5]
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"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce the degradation of the intended target and potentially lead to off-target pharmacology.[5][6]
Q2: What is the primary experimental approach to identify the off-target effects of this compound?
A2: The cornerstone for unbiasedly identifying off-target protein degradation is global proteomics using mass spectrometry.[5][7][8] This approach allows for a comprehensive comparison of protein abundance in cells treated with this compound versus control-treated cells. Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[9]
Q3: How can I differentiate between direct off-target degradation and indirect downstream effects of MDM2 degradation in my proteomics data?
A3: Distinguishing direct off-targets from the downstream consequences of on-target activity is a critical step. A time-course proteomics experiment is highly recommended. Direct off-target degradation is expected to occur rapidly, with kinetics similar to the degradation of the intended target, MDM2. In contrast, changes in protein levels due to downstream signaling events (e.g., transcriptional changes mediated by p53) will likely be observed at later time points.[10]
Q4: My proteomics data has identified several potential off-target proteins. What are the next steps for validation?
A4: Once potential off-targets are identified, it is essential to validate these findings using orthogonal methods.[5] Recommended validation techniques include:
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Western Blotting: A straightforward method to confirm the degradation of specific proteins using validated antibodies.[9]
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Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): A more quantitative mass spectrometry-based approach to specifically measure the levels of the identified off-target proteins.
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Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to the potential off-target protein in a cellular context.[5][11]
Troubleshooting Guides
Problem 1: No degradation of the intended target (MDM2) is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[6] Consider using a different cell line or consult with a medicinal chemist about potential modifications to the this compound structure to improve permeability. |
| Inefficient Ternary Complex Formation | The productive ternary complex (MDM2-MD-265-E3 ligase) may not be forming efficiently.[12] Confirm the expression of the recruited E3 ligase (e.g., Cereblon for pomalidomide-based PROTACs) in your cell line. |
| "Hook Effect" | At high concentrations, PROTACs can exhibit a "hook effect," where degradation is reduced.[6] Perform a wide dose-response experiment to identify the optimal concentration for MDM2 degradation. |
| Incorrect Experimental Conditions | Cell health, passage number, and confluency can impact the ubiquitin-proteasome system.[6] Standardize cell culture conditions and ensure cells are healthy and within a consistent passage number range. |
Problem 2: High variability in proteomics data between replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture and Treatment | Variations in cell seeding density, treatment duration, or this compound concentration can lead to variability. Ensure highly consistent experimental procedures for all replicates. |
| Sample Preparation Artifacts | Inconsistent protein extraction, digestion, or labeling can introduce significant variability. Use a standardized and robust sample preparation protocol. |
| Mass Spectrometer Performance | Fluctuations in instrument performance can affect data quality. Perform regular quality control checks on the mass spectrometer. |
Data Presentation
Table 1: Summary of Global Proteomics Analysis for this compound Off-Target Identification
| Protein | Gene | Fold Change (this compound vs. Vehicle) | p-value | Function | Notes |
| MDM2 | MDM2 | -10.5 | <0.001 | E3 ubiquitin ligase, primary target | |
| Protein X | GENEX | -5.2 | <0.01 | Kinase | |
| Protein Y | GENEY | -3.8 | <0.05 | Transcription Factor | |
| Protein Z | GENEZ | +2.1 | >0.05 | Metabolic Enzyme |
This is a template table. Users should populate it with their experimental data.
Table 2: Validation of Potential Off-Targets of this compound
| Protein | Western Blot (% Degradation) | CETSA (ΔTm °C) | Targeted Proteomics (Fold Change) | Conclusion |
| Protein X | 75% | +2.5 | -5.0 | Validated Off-Target |
| Protein Y | <10% | No shift | -1.2 | Not a direct off-target |
This is a template table. Users should populate it with their experimental data.
Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
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Cell Culture and Treatment: Culture a suitable human cell line (e.g., a p53 wild-type cancer cell line) to ~70-80% confluency. Treat cells with an optimal concentration of this compound (determined from a dose-response curve) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 hours). Include a negative control, such as an inactive epimer of this compound that does not bind the E3 ligase.
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Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
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Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
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LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to the controls.
Protocol 2: Western Blot for Off-Target Validation
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Cell Treatment and Lysis: Treat cells with a range of this compound concentrations and a vehicle control. Lyse the cells and determine the protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with a primary antibody specific for the potential off-target protein. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
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Quantification: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Mandatory Visualizations
Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the identification and validation of this compound off-targets.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. sapient.bio [sapient.bio]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: MD-265 Degradation Efficiency
Welcome to the technical support center for MD-265. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the this compound PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets the MDM2 protein for degradation.[1][2] It functions by forming a ternary complex between MDM2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome.[1] The degradation of MDM2, a negative regulator of the tumor suppressor p53, results in the activation of p53 and its downstream signaling pathways in cancer cells with wild-type p53.[1]
Q2: In which cell lines is this compound effective?
A2: this compound has been shown to be highly effective in human acute leukemia cell lines that carry wild-type p53, such as RS4;11 and MV4;11.[1] It shows no activity in cell lines with mutated p53.[1]
Q3: What is the expected outcome of successful this compound treatment?
A3: Successful treatment with this compound should result in a significant reduction in MDM2 protein levels. This degradation of MDM2 leads to an increase in p53 protein levels and the upregulation of p53 target genes, such as p21 and PUMA.[1] Ultimately, this can lead to the inhibition of cell growth and induction of apoptosis in susceptible cancer cell lines.
Q4: What is the "hook effect" and how can it affect my this compound experiments?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the bifunctional PROTAC molecule forms separate binary complexes with either the target protein (MDM2) or the E3 ligase (CRBN), rather than the productive ternary complex required for degradation. It is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for MDM2 degradation and to avoid the misleading results of the hook effect.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound.
| Observation | Potential Cause | Recommended Action |
| No or low MDM2 degradation | Suboptimal this compound Concentration: The concentration of this compound may be too low for effective degradation or too high, leading to the "hook effect". | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for MDM2 degradation. |
| Inappropriate Incubation Time: The duration of this compound treatment may be too short to observe significant degradation. | Conduct a time-course experiment, treating cells with an effective concentration of this compound and harvesting at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. | |
| Low Cell Permeability: this compound, like other PROTACs, is a relatively large molecule and may have poor cell permeability in certain cell types. | Consider using a different cell line known to be sensitive to this compound. If necessary, permeabilization assays can be performed to assess cellular uptake. | |
| Low CRBN Expression: The cell line being used may have low or no expression of Cereblon (CRBN), the E3 ligase recruited by this compound. | Verify CRBN expression levels in your cell line using Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher CRBN levels. | |
| Inactive this compound: The this compound compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Inefficient Ternary Complex Formation: The formation of the MDM2-MD-265-CRBN ternary complex is essential for degradation. Issues with this complex formation can hinder efficacy. | Perform a co-immunoprecipitation (Co-IP) experiment to confirm the interaction between MDM2 and CRBN in the presence of this compound. | |
| Inconsistent MDM2 degradation between experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or overall cell health can impact the ubiquitin-proteasome system and affect degradation efficiency. | Standardize cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inconsistent Reagent Preparation: Variability in the preparation of this compound stock solutions or other reagents can lead to inconsistent results. | Prepare fresh stock solutions of this compound for each experiment and ensure all other reagents are prepared consistently. | |
| No p53 activation despite MDM2 degradation | Mutated or Inactive p53: The cell line may harbor mutations in the p53 gene that render it non-functional, even when MDM2 is degraded. | Confirm the p53 status of your cell line. This compound is only effective in cells with wild-type p53.[1] |
| Issues with Downstream Signaling: There may be defects in the signaling pathway downstream of p53 activation. | Assess the expression and phosphorylation status of downstream targets of p53, such as p21, using Western blot or qPCR. | |
| Cell death is observed, but not due to MDM2 degradation | Off-Target Effects: this compound may have off-target effects that induce cytotoxicity independent of MDM2 degradation. | Perform a global proteomics study to identify other proteins that may be degraded by this compound. Use a negative control PROTAC that does not bind to MDM2 to assess non-specific toxicity. |
| Acquired resistance to this compound over time | Downregulation of CRBN: Prolonged treatment with a CRBN-based PROTAC can lead to the downregulation of CRBN expression. | Monitor CRBN protein levels in resistant cells. Consider switching to a PROTAC that utilizes a different E3 ligase if CRBN is downregulated. |
| Mutations in MDM2 or CRBN: Mutations in the binding sites of MDM2 or CRBN can prevent this compound from forming a stable ternary complex. | Sequence the MDM2 and CRBN genes in resistant cell lines to identify potential mutations. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | RS4;11 | 0.7 nM | [1] |
| Effective Degradation Concentration | RS4;11 | As low as 1 nM | [1] |
| MV4;11 | As low as 1 nM | [1] |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound are not yet widely reported in the literature. Researchers are encouraged to determine these values empirically for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for MDM2 Degradation
This protocol is to determine the extent of MDM2 protein degradation following treatment with this compound.
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Cell Seeding and Treatment: Seed cells (e.g., RS4;11) in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MDM2 overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the blot using an ECL substrate and visualize the chemiluminescence signal.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the MDM2 band intensity to the loading control.
Protocol 2: p53 Activation Assay (Western Blot)
This protocol assesses the activation of p53 following MDM2 degradation.
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Follow Steps 1-4 from the Western Blot for MDM2 Degradation protocol.
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Antibody Incubation: After blocking, incubate the membrane with primary antibodies against total p53 and phosphorylated p53 (e.g., Phospho-p53 (Ser15)). Also, probe for downstream targets like p21.
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Follow Steps 6-7 from the Western Blot for MDM2 Degradation protocol to detect and analyze the results. An increase in total p53 and phosphorylated p53 levels indicates activation.
Visualizations
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing MD-265 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of the PROTAC MDM2 degrader, MD-265. While specific degradation pathways for this compound have not been extensively published, this guide offers best practices for preventing degradation of small molecules in solution and provides troubleshooting strategies for common stability issues.
General Guidance for Small Molecule Stability
To ensure the integrity of your experiments, it is crucial to handle and store this compound properly. The following are general recommendations for maintaining the stability of small molecule solutions:
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Solvent Selection: The choice of solvent can significantly impact the stability of a compound. It is advisable to use high-purity, anhydrous solvents when preparing stock solutions. For aqueous experiments, freshly prepared buffers are recommended. The presence of impurities or water can initiate or accelerate degradation.
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pH of Aqueous Solutions: The pH of the solution can be a critical factor in the stability of a small molecule. Many compounds are susceptible to acid or base-catalyzed hydrolysis. It is important to work within a pH range where the compound is known to be stable. If this information is not available, a stability study across a range of pH values is recommended.
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Temperature: In general, lower temperatures slow down chemical reactions, including degradation. Therefore, it is recommended to store stock solutions of this compound at -20°C or -80°C. When in use, solutions should be kept on ice to minimize degradation. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution. Aliquoting the stock solution into smaller, single-use volumes is a recommended practice.
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Light Exposure: Some molecules are sensitive to light and can undergo photodegradation. To prevent this, it is best to store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light. Experiments should also be conducted with minimal light exposure where possible.
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Oxygen Sensitivity: Oxidation is a common degradation pathway for many organic molecules. If a compound is suspected to be sensitive to oxygen, solutions can be prepared using de-gassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Degradation in Solution
Below are common questions and troubleshooting tips for addressing potential degradation of this compound in your experiments.
Q1: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in activity suggests that the concentration of active this compound is decreasing, likely due to degradation. Several factors could be contributing to this.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis | If you are using aqueous buffers, your compound may be susceptible to hydrolysis. Perform a stability study by incubating this compound in buffers of varying pH (e.g., pH 5, 7.4, 9) and analyze the remaining compound at different time points by HPLC or LC-MS. |
| Oxidation | Your compound may be reacting with dissolved oxygen. Try preparing your solutions with de-gassed solvents and storing them under an inert atmosphere like nitrogen or argon. |
| Photodegradation | This compound may be light-sensitive. Protect your solutions from light by using amber vials or wrapping your containers in foil. Minimize light exposure during your experiments. |
| Improper Storage | Frequent freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation. Aliquot your stock solution and store it at -80°C. For working solutions, prepare them fresh and keep them on ice. |
Experimental Protocols
Protocol 1: Assessing pH Stability of this compound
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Prepare Buffers: Prepare a set of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
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Prepare this compound Solutions: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method.
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Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
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Analysis: Immediately analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact this compound remaining.
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Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the pH range of optimal stability.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) is commonly used for small molecules. Ensure the DMSO is of high quality to prevent degradation.
Q3: How should I store my stock solution of this compound?
It is recommended to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and protect from degradation. The vials should be tightly sealed to prevent moisture absorption.
Q4: Can I store my diluted, aqueous solutions of this compound?
It is generally not recommended to store diluted aqueous solutions for extended periods. For best results, prepare fresh dilutions from your frozen stock solution for each experiment. If temporary storage is necessary, keep the solution on ice and protected from light.
Q5: My this compound powder has changed color. Is it still usable?
A change in the physical appearance, such as color, of the solid compound could indicate degradation. It is recommended to use a fresh batch of the compound and to store the solid powder in a cool, dry, and dark place, preferably in a desiccator.
Visual Troubleshooting Guide
The following diagram outlines a general workflow for troubleshooting issues related to the stability of a small molecule like this compound.
MD-265 toxicity assessment in normal cells
Disclaimer: MD-265 is a potent and selective small-molecule degrader of the MDM2 oncoprotein. Publicly available data on its direct cytotoxic effects on a wide range of normal, non-malignant cell lines is limited. The quantitative data and some specific troubleshooting advice provided in this document are based on published results for the well-characterized MDM2 inhibitor, Nutlin-3a, which shares a similar mechanism of action by activating the p53 pathway. This information is intended to serve as a representative guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the MDM2 protein. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By degrading MDM2, this compound prevents the breakdown of p53. This leads to the accumulation and activation of p53, which can then trigger downstream cellular responses such as cell cycle arrest and apoptosis in cells with wild-type p53.
Q2: How does this compound affect cancer cells versus normal cells?
A2: In cancer cells with wild-type p53, activation of the p53 pathway by this compound is designed to selectively induce apoptosis and inhibit proliferation. Normal cells also have a functional p53 pathway, and its activation by MDM2 inhibition typically results in a temporary cell cycle arrest rather than apoptosis. This differential response provides a therapeutic window, as normal cells can pause their cycle and survive, while cancer cells are pushed towards cell death. In vivo studies with this compound have shown it to be well-tolerated in animal models, suggesting a favorable toxicity profile.
Q3: What level of cytotoxicity should I expect in my normal cell line experiments?
A3: The cytotoxic effects of MDM2 inhibitors are generally lower in normal, non-malignant cells compared to p53 wild-type tumor cells. The half-maximal inhibitory concentration (IC50) is expected to be significantly higher in normal cells. For example, while potent MDM2 inhibitors can have IC50 values in the low micromolar or even nanomolar range in sensitive cancer cell lines, the IC50 in normal cell lines is often much higher. One study reported the IC50 of the MDM2 inhibitor Nutlin-3a to be high in the normal epithelial cell line HBl100.
Q4: Which cell-based assays are recommended for assessing this compound toxicity?
A4: A multi-assay approach is recommended to get a comprehensive view of the potential toxicity.
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Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.
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Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of late-stage apoptosis or necrosis.
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Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells, providing detailed information on the mode of cell death.
Data Presentation: Representative Cytotoxicity Data
As comprehensive data for this compound is not publicly available, the following table summarizes representative IC50 values for the MDM2 inhibitor Nutlin-3a in a cancer cell line versus a normal cell line to illustrate the expected selectivity.
| Cell Line | Cell Type | p53 Status | Compound | IC50 (µM) |
| MCF7 | Breast Carcinoma | Wild-Type | Nutlin-3a | ~5.9 |
| HBl100 | Normal Breast Epithelial | Wild-Type | Nutlin-3a | High (>20 µM) |
This data is illustrative and compiled from various sources for comparative purposes. Actual IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and assay duration.
Signaling Pathway Diagram
Caption: this compound induces MDM2 degradation, stabilizing p53 and activating downstream pathways.
Experimental Protocols & Troubleshooting Guides
MTT Assay for Cell Viability
This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Workflow Diagram
Caption: General workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
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Cell Seeding: Seed your normal cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
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MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
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Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
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Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in control wells | - Phenol red or serum in the medium can interfere. - Contamination (bacterial or fungal). | - Use phenol red-free medium during the MTT incubation step. - Prepare a "medium only + MTT" blank for background subtraction. - Check cultures for contamination. |
| Low signal or weak color | - Cell seeding density is too low. - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density with a titration experiment. - Ensure complete dissolution by mixing thoroughly; increase shaking time if needed. |
| High well-to-well variability | - Uneven cell seeding. - "Edge effects" due to evaporation in outer wells. - Bubbles in wells. | - Ensure a single-cell suspension before seeding; pipette carefully. - Avoid using the outer wells for experimental data; fill them with sterile PBS or medium. - Carefully remove any bubbles with a sterile pipette tip before reading. |
Annexin V/PI Assay for Apoptosis
This flow cytometry assay uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic marker) and Propidium Iodide (PI) to stain cells with compromised membranes (late apoptotic/necrotic).
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the combined cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Troubleshooting Guide: Annexin V/PI Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of PI-positive cells in negative control | - Harsh cell handling or trypsinization. - Cells were harvested too late after treatment. | - Use a gentler detachment method. Handle cells carefully to avoid mechanical damage. - Harvest cells at an earlier time point to capture early apoptosis. |
| Weak Annexin V signal | - Insufficient calcium in the binding buffer. - Reagent degradation. | - Ensure the 1X Binding Buffer contains the correct concentration of CaCl2 (typically 2.5 mM). - Use fresh reagents and store them properly. |
| Smearing of cell populations | - Cell clumps or doublets. | - Gently filter the cell suspension through a nylon mesh before staining. - Use doublet discrimination gating during flow cytometry analysis. |
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
Detailed Protocol:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Set up three additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in kits) 30-45 minutes before the assay endpoint.
-
Medium Background: Medium only, no cells.
-
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (catalyst and dye solution, as per kit instructions) to each well.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Stop the reaction by adding 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for common issues in LDH cytotoxicity assays.
Technical Support Center: Enhancing MD-265 Bioavailability for In Vivo Research
Welcome to the technical support center for MD-265. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of the potent MDM2 degrader, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with this compound, but poor efficacy in our oral in vivo models. What could be the underlying issue?
A1: This is a recognized challenge with this compound. The discrepancy between in vitro potency and in vivo efficacy following oral administration is likely due to its poor oral bioavailability.[1] this compound, like many PROTACs, possesses physicochemical properties such as a high molecular weight and hydrophobicity that are "beyond the Rule of Five," leading to low aqueous solubility and poor membrane permeability.[2][3][4] This results in limited absorption from the gastrointestinal tract into the systemic circulation. While this compound has an excellent intravenous pharmacokinetic (PK) profile, its utility as an oral agent is hindered by these bioavailability issues.[5][6]
Q2: What are the primary molecular characteristics of PROTACs like this compound that contribute to low oral bioavailability?
A2: PROTACs, by their nature as large, heterobifunctional molecules, often exhibit characteristics that are not ideal for oral absorption.[7][8] These include:
-
High Molecular Weight (MW): PROTACs typically exceed the 500 Dalton threshold suggested by Lipinski's Rule of Five.[2][3]
-
High Lipophilicity (logP): While some lipophilicity is required for membrane crossing, excessive lipophilicity can lead to poor aqueous solubility.[9]
-
Large Polar Surface Area (TPSA): A large TPSA can impede passive diffusion across the intestinal epithelium.[2]
-
High Number of Rotatable Bonds: This contributes to conformational flexibility, which can be entropically unfavorable for membrane permeation.[2]
These factors collectively contribute to poor solubility in gastrointestinal fluids and low permeability across the intestinal wall, which are the primary determinants of oral bioavailability.[10]
Q3: Are there any structural modifications to this compound or similar PROTACs that could improve oral bioavailability?
A3: Yes, strategic modifications to the PROTAC structure, particularly the linker, can significantly impact oral bioavailability.[1] For instance, the development of MD-4251, an orally bioavailable MDM2 degrader, involved optimization of the linker in this compound.[1] Strategies to consider during the design phase of new PROTACs include:
-
Linker Optimization: Modifying the length, rigidity, and composition of the linker can influence the molecule's overall physicochemical properties.[9][11]
-
Choice of E3 Ligase Ligand: Ligands for Cereblon (CRBN) are generally smaller and more "drug-like" than those for von Hippel-Lindau (VHL), often resulting in PROTACs with more favorable oral absorption profiles.[2][12]
-
Introduction of Intramolecular Hydrogen Bonds: This can "shield" polar groups, reducing the effective TPSA and improving cell permeability.[3][7]
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound for our in vivo studies?
A4: Formulation optimization is a critical strategy for enhancing the oral absorption of poorly soluble compounds like this compound.[13][14] Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[9][15][16] This is a widely used technique for improving the oral bioavailability of poorly soluble drugs.[17]
-
Lipid-Based Formulations (LBFs): Incorporating this compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubilization in the gastrointestinal tract and facilitate its absorption.[4][18][19][20]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to a faster dissolution rate and improved absorption.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral gavage. | Poor aqueous solubility and slow dissolution in the gastrointestinal tract. | 1. Formulation Enhancement: Prepare an amorphous solid dispersion (ASD) or a lipid-based formulation of this compound. 2. Vehicle Optimization: For preclinical studies, consider using a vehicle containing solubilizing excipients such as PEG 400, Tween 80, or Solutol HS 15. |
| Inconsistent results between different animal subjects. | Formulation inhomogeneity (e.g., settling of a suspension). Physiological variability between animals (e.g., differences in gastric pH or emptying time). | 1. Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before and during dosing. 2. Standardize Experimental Conditions: Fast animals overnight to reduce variability in gastrointestinal conditions. |
| No measurable plasma concentration of this compound. | Low permeability across the intestinal epithelium. High first-pass metabolism in the gut wall or liver. | 1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability (Papp) of this compound. 2. Evaluate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes to assess the potential for first-pass metabolism. |
Data on Oral Bioavailability of MDM2 Degraders and Formulation Effects
The following tables provide a summary of pharmacokinetic data for MDM2 degraders and the potential impact of formulation strategies.
Table 1: Oral Pharmacokinetic Parameters of MDM2 Degraders in Mice
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC0–24h (h·ng/mL) | Oral Bioavailability (%F) | Reference |
| MD-4251 | 3 | 1157 | 20,658 | 39% | [13] |
This data for the orally bioavailable MDM2 degrader MD-4251 is provided for comparative purposes, highlighting the potential for achieving good oral exposure with optimized PROTACs.
Table 2: Illustrative Example of Formulation Impact on Oral Bioavailability of a Poorly Soluble Compound
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Aqueous Suspension | 10 | 150 | 850 | - | Fictional Data for Illustration |
| Amorphous Solid Dispersion | 10 | 750 | 4250 | 5-fold | Fictional Data for Illustration |
| Lipid-Based Formulation | 10 | 900 | 5100 | 6-fold | Fictional Data for Illustration |
This table provides a hypothetical illustration of how advanced formulations like ASDs and LBFs can significantly enhance the oral exposure of a poorly soluble compound compared to a simple aqueous suspension.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least 3 days prior to the study.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., in a vehicle of PEG400:Solutol HS 15:Water at a 10:10:80 ratio) at the desired concentration. Ensure the formulation is homogeneous.
-
Dosing: Administer the this compound formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume is typically 10 mL/kg.[21]
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method such as tail vein or retro-orbital bleeding.[22][23][24] Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[16]
-
Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Preparation: Prepare a solution of this compound in the transport buffer at a known concentration (e.g., 10 µM).
-
Permeability Assessment (Apical to Basolateral):
-
Add the this compound solution to the apical (donor) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assessment (Basolateral to Apical) for Efflux Ratio:
-
Perform the same procedure as above but add the this compound solution to the basolateral side and sample from the apical side. This helps determine if the compound is a substrate for efflux transporters.[17]
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the E3 ligase MDM2, leading to its degradation by the proteasome. This prevents the MDM2-mediated degradation of the p53 tumor suppressor, resulting in p53 accumulation and the activation of apoptosis and tumor suppression pathways.
Experimental Workflow for Improving this compound Oral Bioavailability
Caption: A logical workflow for addressing the poor oral bioavailability of this compound, starting from characterization and moving through formulation development to in vivo pharmacokinetic evaluation.
Decision Tree for Formulation Strategy Selection
Caption: A decision tree to guide the selection of an appropriate formulation strategy for this compound based on the primary absorption barrier.
References
- 1. In vivo performance of amorphous solid dispersions based on water-insoluble versus water-soluble carriers: Fenofibrate case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM2 degrader(Ascentage Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 16. contractpharma.com [contractpharma.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral drug-likeness criteria in preclinical species - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
MD-265 Technical Support Center: Troubleshooting the Hook Effect in Ternary Complex Formation
Welcome to the technical support center for MD-265, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the MDM2 oncoprotein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound, with a specific focus on understanding and troubleshooting the "hook effect" in ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional PROTAC that potently and effectively induces the degradation of the MDM2 protein.[1][2] It functions by simultaneously binding to the MDM2 protein and the Cereblon (CRBN) E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein in cells with wild-type p53, resulting in potent anti-tumor activity.[1][2]
Q2: What is the "hook effect" in the context of this compound?
The hook effect is a phenomenon observed with PROTACs, including this compound, where the efficiency of ternary complex formation and subsequent target protein degradation decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, this compound is more likely to form non-productive binary complexes (this compound bound to either MDM2 or Cereblon alone) rather than the productive ternary complex (MDM2-MD-265-Cereblon). This leads to a characteristic bell-shaped dose-response curve in cellular degradation and ternary complex formation assays.
Q3: What are the key factors influencing the hook effect with this compound?
The hook effect is primarily governed by the thermodynamics of the system, including:
-
Binary Binding Affinities: The individual binding affinities (Kd) of this compound for MDM2 and Cereblon.
-
Ternary Complex Cooperativity (α): The measure of how the binding of one protein partner influences the binding of the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex and potentially mitigating the hook effect.
Please note: Specific biophysical data, such as the binary binding affinities (Kd) of this compound for MDM2 and Cereblon, and the cooperativity (α) of the ternary complex, are not currently available in the public domain. The information provided is based on the established principles of PROTAC-mediated protein degradation.
Troubleshooting Guide
Issue 1: Decreased MDM2 degradation observed at high concentrations of this compound.
-
Possible Cause: You are likely observing the hook effect. At supra-optimal concentrations, this compound is forming inhibitory binary complexes with MDM2 and Cereblon, which prevents the formation of the productive ternary complex required for degradation.
-
Troubleshooting Steps:
-
Perform a full dose-response curve: To confirm the hook effect, test a wide range of this compound concentrations, from low nanomolar to high micromolar. This will help you identify the optimal concentration range for maximal MDM2 degradation and the concentration at which the hook effect begins.
-
Determine the optimal concentration: Based on your dose-response curve, select a concentration of this compound that is on the left side of the bell-shaped curve, where maximal degradation is observed. For many cell lines, potent MDM2 degradation by this compound is observed at concentrations as low as 1 nM.[1][2]
-
Consider the assay format: The hook effect can be more pronounced in certain assay formats. For cellular assays, ensure that incubation times and cell densities are optimized.
-
Issue 2: Inconsistent results in ternary complex formation assays (e.g., AlphaLISA, TR-FRET).
-
Possible Cause: In addition to the hook effect, inconsistent results can arise from suboptimal assay conditions or reagent concentrations.
-
Troubleshooting Steps:
-
Titrate all components: Systematically titrate the concentrations of this compound, the target protein (MDM2), and the E3 ligase (Cereblon) to find the optimal stoichiometric balance for ternary complex formation.
-
Optimize incubation times: Ensure sufficient incubation time for the ternary complex to form and for the assay signal to stabilize.
-
Include appropriate controls: Use control compounds that bind to either MDM2 or Cereblon alone to ensure the specificity of the ternary complex formation signal. For instance, a high concentration of a Cereblon ligand like lenalidomide should compete with this compound and reduce the ternary complex signal.[2]
-
Check for reagent quality: Ensure the purity and activity of your recombinant MDM2 and Cereblon proteins.
-
Data Presentation
Table 1: Cellular Activity of this compound in Human Leukemia Cell Lines
This table summarizes the potent cell growth inhibition activity of this compound in various leukemia cell lines with wild-type p53.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-type | 0.7[2] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-type | 0.9[2] |
| MV4;11 | Acute Myeloid Leukemia (AML) | Wild-type | 2.1[2] |
| EOL-1 | Eosinophilic Leukemia | Wild-type | 212[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MDM2 Degradation and p53 Activation
This protocol allows for the cellular assessment of this compound's effect on MDM2 protein levels and the subsequent activation of the p53 pathway.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., RS4;11)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-PUMA, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for the desired time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Visualizations
Caption: this compound signaling pathway leading to MDM2 degradation and p53 activation.
Caption: Experimental workflow for Western Blot analysis of MDM2 degradation.
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Minimizing non-specific binding of MD-265
Welcome to the technical support center for MD-265. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding during experiments with this compound, a potent PROTAC MDM2 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) that potently and selectively degrades the MDM2 protein.[1][2][3][4] It functions by simultaneously binding to the MDM2 protein and the E3 ubiquitin ligase, cereblon. This induced proximity leads to the ubiquitination of MDM2, marking it for degradation by the proteasome. The depletion of MDM2 results in the activation of the p53 tumor suppressor pathway in cancer cells that harbor wild-type p53.[1][2]
Q2: What are the primary applications of this compound?
A2: this compound is primarily investigated as a therapeutic agent for human cancers, particularly leukemia.[1][2][3] In a research setting, it is used for in vitro studies in cancer cell lines and in vivo xenograft models to study the effects of MDM2 degradation and p53 activation.[1][2] Common experimental applications include cell growth inhibition assays and Western blotting to analyze protein levels.[1][5]
Q3: What causes non-specific binding in experiments with small molecules like this compound?
A3: Non-specific binding of small molecules can arise from several factors, including hydrophobic interactions, charge-based interactions with surfaces or proteins other than the intended target, and binding to unintended proteins with similar structural motifs.[6][7][8] In immunoassays, non-specific binding can also be caused by the detection antibodies.[9][10]
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides strategies to reduce non-specific binding in common experimental setups using this compound.
Issue 1: High background in Western Blots for MDM2 or p53 pathway proteins.
High background can obscure the specific signal, making it difficult to accurately quantify the degradation of MDM2 or the upregulation of p53.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. | Reduced background signal without significant loss of specific band intensity. |
| Inadequate Blocking | Increase the concentration or duration of the blocking step. Common blocking agents include 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST. | A cleaner membrane with less generalized background staining. |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Adding a surfactant like Tween 20 to the wash buffer can also help.[6][7][8] | Removal of unbound and weakly bound antibodies, leading to a clearer background. |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize cross-reactivity. | Elimination of non-specific bands resulting from the secondary antibody binding to endogenous immunoglobulins. |
Issue 2: Inconsistent results in cell-based assays (e.g., cell viability, reporter assays).
Inconsistent data can arise from the non-specific effects of this compound on cell health or assay components.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High Compound Concentration | Perform a dose-response curve to identify the lowest effective concentration of this compound that induces MDM2 degradation. This compound has been shown to be effective at concentrations as low as 1 nM.[1][2] | Consistent and reproducible dose-dependent effects, minimizing off-target effects at higher concentrations. |
| Interaction with Assay Reagents | Run control experiments with this compound and assay reagents in the absence of cells to check for direct interference. | Identification of any direct interactions between this compound and the assay components, allowing for the selection of a non-interfering assay system. |
| Solubility Issues | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Precipitated compound can cause artifacts. | Clear, homogenous experimental solutions leading to more reliable and consistent cellular uptake and activity. |
Experimental Protocols
Protocol 1: Western Blotting for MDM2 Degradation
A detailed methodology for assessing the degradation of MDM2 in cancer cell lines following treatment with this compound.
-
Cell Culture and Treatment: Plate wild-type p53 cancer cells (e.g., RS4;11) at an appropriate density. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) for the desired time period (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against MDM2 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) on the same or a separate blot.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the MDM2 signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC MDM2 degrader.
Caption: Troubleshooting workflow for high non-specific binding in Western Blots.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison of MDM2 Inhibitors: The Rise of PROTAC Degraders Featuring MD-265
For Researchers, Scientists, and Drug Development Professionals
The interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), remains a pivotal target in oncology. For cancers harboring wild-type p53, disruption of the MDM2-p53 interaction to unleash p53's tumor-suppressive functions is a promising therapeutic strategy.[1][2] This has led to the development of numerous small-molecule MDM2 inhibitors.[3][4] More recently, a novel class of compounds, Proteolysis Targeting Chimeras (PROTACs), has emerged, which, instead of merely inhibiting MDM2, target it for degradation.[1][3][5] This guide provides a comparative overview of the PROTAC MDM2 degrader, MD-265, alongside other notable MDM2 inhibitors, supported by preclinical data.
Mechanism of Action: Inhibition vs. Degradation
Traditional MDM2 inhibitors are designed to fit into the p53-binding pocket of MDM2, preventing the interaction and leading to p53 stabilization and activation.[6] However, the p53-dependent upregulation of MDM2 can create a feedback loop that may limit the efficacy of these inhibitors.[7]
PROTACs like this compound represent a paradigm shift. These heterobifunctional molecules are composed of a ligand that binds to the target protein (MDM2), a linker, and a ligand for an E3 ligase, such as Cereblon.[5][8] This tripartite complex formation facilitates the ubiquitination of MDM2, marking it for proteasomal degradation and thereby eliminating the protein from the cell.[5][9] This degradation mechanism can lead to a more sustained and potent activation of p53.
Quantitative Performance of MDM2 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected MDM2 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay types across different studies.
| Compound | Class | Cell Line | IC50 (nM) | Reference(s) |
| This compound | PROTAC Degrader | RS4;11 (ALL) | 0.7 | [10] |
| MV4;11 (AML) | 2 | [10] | ||
| MD-224 | PROTAC Degrader | RS4;11 (ALL) | 1.5 - 2 | [1][3][5][10][11][12] |
| MV4;11 (AML) | 7 | [10] | ||
| MI-1063 (this compound's corresponding inhibitor) | Small-Molecule Inhibitor | RS4;11 (ALL) | 179 | [10] |
| MV4;11 (AML) | 93 | [10] | ||
| Idasanutlin (RG7388) | Small-Molecule Inhibitor | MV4-11 (AML) | 55 (relative) | [13] |
| MOLM-13 (AML) | 35 (relative) | [13] | ||
| Navtemadlin (AMG-232/KRT-232) | Small-Molecule Inhibitor | SJSA-1 (Osteosarcoma) | Picomolar affinity (Ki) | [14] |
| Milademetan (DS-3032b) | Small-Molecule Inhibitor | MCF7 (Breast Cancer) | ~11,070 | [15] |
| Siremadlin (HDM201) | Small-Molecule Inhibitor | N/A | N/A | [6] |
| MI-888 | Small-Molecule Inhibitor | HCT-116 p53+/+ (Colon) | 92 | [16] |
| SJSA-1 (Osteosarcoma) | 240 | [16] | ||
| RS4;11 (ALL) | 120 | [16] |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Key Experiments and Methodologies
The evaluation of MDM2 inhibitors relies on a battery of in vitro and in vivo assays. Below are detailed protocols for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[2][17]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the different concentrations of the test compound or a vehicle control. The plate is then incubated for a specified period (e.g., 48-72 hours).[2]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][17]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[2][17]
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[17]
Western Blot for MDM2 Degradation
This technique is used to detect and quantify the levels of specific proteins, in this case, MDM2 and p53, to confirm the mechanism of action of PROTAC degraders.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the MDM2 inhibitor or degrader at various concentrations for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The cell lysates are then centrifuged to remove cellular debris.[18][19]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in the subsequent steps.[20]
-
SDS-PAGE and Protein Transfer: An equal amount of protein from each sample is mixed with Laemmli buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight. Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19][20]
-
Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18][19][20]
-
Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the resulting chemiluminescent signal is captured using an imaging system. The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein levels.[18][19]
Fluorescence Polarization (FP) Assay for MDM2-p53 Binding
This is a high-throughput biochemical assay used to measure the binding affinity of inhibitors to the MDM2 protein.
Protocol:
-
Reagent Preparation: Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled) are prepared in an appropriate assay buffer.[10][21]
-
Assay Setup: The assay is typically performed in a 384-well plate. A solution containing the MDM2 protein and the fluorescent p53 peptide is prepared. Serial dilutions of the test inhibitor are also prepared.[21]
-
Binding Reaction: The inhibitor dilutions are added to the wells, followed by the addition of the MDM2/fluorescent peptide mixture. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.[21]
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters for the fluorophore used. When the fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger MDM2 protein, its tumbling is slowed, leading to an increase in polarization. An effective inhibitor will displace the fluorescent peptide from MDM2, causing a decrease in fluorescence polarization.[8][10][21][22]
-
Data Analysis: The data is used to calculate the Ki or IC50 value of the inhibitor, representing its binding affinity or inhibitory potency.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: MDM2-p53 signaling pathway and points of intervention.
Caption: Experimental workflow for MDM2 inhibitor evaluation.
Conclusion
The development of MDM2 inhibitors continues to be a vibrant area of cancer research. While traditional small-molecule inhibitors have shown promise, the emergence of PROTAC degraders like this compound offers a novel and potentially more potent therapeutic strategy by inducing the complete removal of the MDM2 protein. The preclinical data for this compound demonstrates a significant improvement in potency compared to its corresponding inhibitor, highlighting the potential of this approach. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other MDM2 degraders in the treatment of human cancers.
References
- 1. MD-224 | MDM2 PROTAC | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling p53 Activation: A Comparative Guide to MD-265 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Its activation is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Small molecules that disrupt the p53-MDM2 interaction are therefore of significant interest as potential cancer therapeutics. This guide provides a comprehensive comparison of MD-265, a potent MDM2 degrader, with other p53-activating agents, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Mechanism of Action: MDM2 Degradation vs. Inhibition
A key distinction in the modulation of the p53-MDM2 axis lies in the mechanism of action of the therapeutic agent.
-
MDM2 Inhibitors: Compounds like Nutlin-3a and AMG 232 function by binding to the p53-binding pocket of MDM2, preventing the interaction between the two proteins. This leads to the stabilization and accumulation of p53, thereby activating its downstream signaling pathways. However, a potential limitation of this approach is the feedback loop where activated p53 upregulates MDM2 transcription, which can eventually overcome the inhibitory effect.
-
MDM2 Degraders (PROTACs): this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of MDM2.[1][2][3] One end of the this compound molecule binds to MDM2, while the other end recruits a cellular E3 ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent degradation of MDM2 by the proteasome. By eliminating the MDM2 protein entirely, degraders can achieve a more sustained and potent activation of p53, overcoming the feedback loop associated with inhibitors.[1][2]
Performance Comparison: Potency of p53 Activators
The efficacy of small molecules in activating p53 is often quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values of this compound and other representative p53 activators in various cancer cell lines.
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MDM2 Degrader | RS4;11 | Acute Lymphoblastic Leukemia | 0.7 |
| MV4;11 | Acute Myeloid Leukemia | ~1 | ||
| MI-1063 | MDM2 Inhibitor | RS4;11 | Acute Lymphoblastic Leukemia | 179 |
| Nutlin-3a | MDM2 Inhibitor | SJSA-1 | Osteosarcoma | 1000-2000 |
| HCT116 | Colorectal Carcinoma | 1000-2000 | ||
| RKO | Colon Carcinoma | 1000-2000 | ||
| AMG 232 | MDM2 Inhibitor | SJSA-1 | Osteosarcoma | 9.1 |
| HCT116 | Colorectal Carcinoma | 10 |
Experimental Validation of p53 Activation
Validating the activation of p53 by compounds like this compound is crucial. The following are detailed protocols for key experiments used in this validation process.
Western Blot Analysis of p53 and MDM2 Levels
This technique is used to detect changes in the protein levels of p53 and MDM2 following treatment with the compound of interest.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., RS4;11, MV4;11) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other compounds for the desired time period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation (Co-IP) to Assess p53-MDM2 Interaction
Co-IP is used to determine if a compound disrupts the physical interaction between p53 and MDM2.
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with a primary antibody against either p53 or MDM2 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if p53 was immunoprecipitated, blot for MDM2, and vice versa). A decrease in the co-immunoprecipitated protein in treated samples indicates disruption of the interaction.
-
p53 Reporter Gene Assay
This assay measures the transcriptional activity of p53.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., H1299, Saos-2 which are p53-null) with a p53 expression vector and a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase). A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compound.
-
Luciferase Assay:
-
After the desired treatment period (e.g., 18-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates an increase in p53 transcriptional activity.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound-induced p53 activation pathway.
Caption: Western Blot Workflow.
Caption: Co-Immunoprecipitation Workflow.
Caption: p53 Reporter Gene Assay Workflow.
References
MD-265: A Comparative Analysis of a Potent MDM2 Degrader in Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanism of MD-265, a novel Proteolysis Targeting Chimera (PROTAC) MDM2 degrader. This guide provides a comparative analysis of this compound's performance against other MDM2-targeting agents, supported by experimental data and detailed protocols.
This compound has emerged as a highly effective and potent degrader of the Murine Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor.[1][2] By inducing the degradation of MDM2, this compound robustly activates p53 in cancer cells that retain wild-type p53, leading to cell growth inhibition and apoptosis.[1][2] This guide offers a comprehensive overview of this compound's activity in various cancer cell lines, its mechanism of action, and a comparison with alternative MDM2 inhibitors.
Comparative Efficacy of this compound
This compound demonstrates superior potency in inhibiting the growth of cancer cells with wild-type p53 compared to traditional MDM2 inhibitors. Its efficacy is particularly pronounced in leukemia cell lines.
Quantitative Analysis of Cell Growth Inhibition
The half-maximal inhibitory concentration (IC50) values of this compound were determined in a panel of acute leukemia cell lines, all harboring wild-type p53. The results are compared with the MDM2 inhibitor MI-1061 and another MDM2 degrader, compound 26.
| Cell Line | Cancer Type | This compound IC50 (nM) | MI-1061 IC50 (nM) | Degrader 26 IC50 (nM) | p53 Status |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.9 | >1000 | 4.4 | Wild-Type |
| MV4;11 | Acute Myeloid Leukemia (AML) | 1.2 | >1000 | 33.1 | Wild-Type |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 2.5 | >1000 | - | Wild-Type |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 212 | >1000 | - | Wild-Type |
| SJSA-1 | Osteosarcoma | - | 100 | - | Wild-Type |
| HCT-116 | Colorectal Carcinoma | - | 250 | - | Wild-Type |
| HCT-116 p53-/- | Colorectal Carcinoma | >10000 | >10000 | - | Null |
Data for this compound, MI-1061, and Degrader 26 in leukemia cell lines are from the primary study on this compound. Data for MI-1061 in SJSA-1 and HCT-116 cell lines are from separate studies on MI-1061.[3][4][5]
As the data indicates, this compound exhibits significantly lower IC50 values, demonstrating its high potency in wild-type p53 leukemia cell lines. Notably, in cell lines with mutated or deleted p53, such as HCT-116 p53-/-, both this compound and MI-1061 show minimal activity, highlighting their dependence on a functional p53 pathway.[3][4][5]
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of this compound, it targets MDM2 for degradation.
The degradation of MDM2 by this compound disrupts the MDM2-p53 negative feedback loop. Under normal conditions, MDM2 binds to p53, promoting its degradation. By eliminating MDM2, this compound allows p53 to accumulate, leading to the activation of its downstream targets, such as p21 and PUMA, which in turn induce cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound, MI-1061, or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds for the desired time points.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound represents a significant advancement in the development of MDM2-targeted cancer therapies. Its PROTAC-mediated mechanism of action allows for the catalytic degradation of MDM2, leading to potent and selective killing of cancer cells with wild-type p53. The comparative data clearly demonstrates its superior efficacy over traditional MDM2 inhibitors in relevant cancer cell lines. The detailed experimental protocols provided herein will enable researchers to further investigate the therapeutic potential of this compound and other novel protein degraders.
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
A Head-to-Head Preclinical Comparison: MD-265, a Novel MDM2 Degrader, versus Standard Chemotherapy in B-Cell Acute Lymphoblastic Leukemia Models
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Promising New Therapeutic Modality
The emergence of targeted protein degradation offers a novel paradigm in oncology, moving beyond traditional inhibition to eliminate pathogenic proteins. This guide provides a comparative analysis of MD-265, a potent, first-in-class PROTAC (Proteolysis Targeting Chimera) MDM2 degrader, and standard-of-care chemotherapy agents used in the treatment of B-cell acute lymphoblastic leukemia (B-ALL). The data presented is based on preclinical studies, primarily utilizing the p53 wild-type B-ALL cell line, RS4;11.
Executive Summary
This compound is a novel investigational agent designed to selectively degrade the MDM2 protein, a key negative regulator of the p53 tumor suppressor. In preclinical models of B-ALL, this compound has demonstrated exceptionally high potency and profound anti-tumor activity. This guide synthesizes the available data for this compound and juxtaposes it with data for the conventional chemotherapy agents, Vincristine and Dexamethasone, in similar experimental systems. While direct head-to-head trials are not yet available, this comparative overview aims to provide a valuable resource for the research community by contextualizing the performance of this new therapeutic agent.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional chemotherapy lies in their mechanisms of action. Chemotherapy agents like Vincristine and Dexamethasone induce widespread cytotoxicity, while this compound employs a highly targeted approach.
This compound: Targeted Degradation via the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule that acts as a molecular bridge between the MDM2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 liberates the p53 tumor suppressor protein from its negative regulator. The stabilized and activated p53 can then initiate a downstream signaling cascade leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Standard Chemotherapy: Broad Cytotoxicity
-
Vincristine: A vinca alkaloid that inhibits cell division by binding to tubulin, thus preventing the formation of the mitotic spindle necessary for mitosis. This disruption leads to M-phase cell cycle arrest and subsequent apoptosis.
-
Dexamethasone: A synthetic glucocorticoid that induces apoptosis in lymphoid cells through complex mechanisms involving the regulation of pro- and anti-apoptotic genes, ultimately leading to cell death.[1]
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values for this compound and standard chemotherapy agents in the RS4;11 human B-ALL cell line. It is important to note that the data for chemotherapy agents are compiled from separate studies, and experimental conditions such as incubation times may vary, affecting direct comparability.
| Compound | Target/Mechanism | Cell Line | IC50 (nM) | Source |
| This compound | MDM2 Degrader | RS4;11 (p53-wt) | 0.7 | [2] |
| This compound | MDM2 Degrader | MV4;11 (p53-wt) | 2 | [2] |
| MI-1063 | MDM2 Inhibitor | RS4;11 (p53-wt) | 179 | [2] |
| Vincristine | Tubulin Polymerization Inhibitor | RS4;11 (VCR-Sensitive) | See Note 1 | [3] |
| Dexamethasone | Glucocorticoid Receptor Agonist | RS4;11 | See Note 2 | [4][5] |
Note 1: A study established a Vincristine-resistant RS4;11 subclone and reported a 3-6 log increase in IC50 compared to the sensitive parent line, but did not state the baseline IC50 value of the sensitive cells.[3] Note 2: IC50 values for Dexamethasone in RS4;11 cells are reported in various studies, but are often in the context of developing resistant cell lines or in combination with other agents, making a direct comparison of a single-agent IC50 challenging.
Comparative In Vivo Efficacy
The most compelling preclinical data for this compound comes from a xenograft model using the RS4;11 cell line. This section compares the reported outcomes with those of standard chemotherapy agents in similar models. As with the in vitro data, these results are from separate studies and are not from a direct head-to-head comparison.
| Treatment | Model | Dosing Regimen | Key Efficacy Outcome | Source |
| This compound | RS4;11 Xenograft | 25 mg/kg, every other day for 2 weeks | Complete and persistent tumor regression. All mice remained tumor-free 34 days after the last dose. No signs of toxicity reported. | [2] |
| Vincristine, Dexamethasone, L-asparaginase (VDL) | RS4;11 Xenograft | Vincristine (0.5 mg/kg, weekly), Dexamethasone (10.5 mg/kg, daily on weekdays) | Increased Mean Survival Time (MST). MST of 95 days for the VDL group versus 46.5 days for the control group. | [6] |
| Vincristine | US7 ALL Xenograft | 0.5 mg/kg, weekly for 3 weeks | Prolonged survival. Showed a small, not statistically significant increase in survival as a single agent. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and the comparative agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Protocol Steps:
-
Cell Seeding: Cells (e.g., RS4;11) are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: The cells are treated with a serial dilution of the test compound (this compound or chemotherapy drug).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Metabolically active, viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (like DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The absorbance data is used to generate dose-response curves and calculate IC50 values.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and was employed to confirm the degradation of MDM2 and the stabilization of p53 following this compound treatment.
Protocol Steps:
-
Cell Lysis: Cells treated with this compound are harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-MDM2, anti-p53, anti-p21).
-
Secondary Antibody Incubation: A secondary antibody, conjugated to an enzyme (like HRP), that recognizes the primary antibody is added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
Protocol Steps:
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 RS4;11 cells) is injected subcutaneously into immunocompromised mice (e.g., SCID mice).
-
Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group.
-
Drug Administration: The investigational drug (this compound) or chemotherapy is administered according to a specific dose and schedule (e.g., intravenously, intraperitoneally, or orally).
-
Monitoring: Tumor size is measured regularly (e.g., with calipers), and the body weight and overall health of the mice are monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, after a set duration of treatment, or if signs of excessive toxicity are observed.
-
Data Analysis: The primary outcomes, such as tumor growth inhibition, tumor regression, and survival, are analyzed.
Conclusion and Future Directions
The preclinical data for this compound presents a compelling case for a highly potent and efficacious agent in p53 wild-type B-ALL models. Its novel mechanism of action, which harnesses the cell's own machinery to eliminate a key cancer-promoting protein, results in complete and durable tumor regression in a xenograft model at well-tolerated doses.
While direct comparative efficacy data against standard chemotherapy is not yet available, the in vitro potency of this compound in the nanomolar range and its profound in vivo anti-tumor effect suggest a potentially superior therapeutic window compared to conventional cytotoxic agents. The data for Vincristine and Dexamethasone, while showing efficacy in similar models, do not report the same level of complete and sustained tumor eradication as a single agent.
Further research is warranted to conduct direct head-to-head in vivo studies comparing this compound with standard-of-care chemotherapy regimens. These studies should evaluate not only efficacy but also long-term toxicity and the potential for combination therapies. The development of this compound and other protein degraders represents a significant advancement in targeted oncology and holds the promise of more effective and less toxic treatments for leukemia and other cancers.
References
- 1. Dexamethasone-induced apoptosis in acute lymphoblastic leukemia involves differential regulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoid-resistant B cell acute lymphoblastic leukemia displays receptor tyrosine kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of AVA4746, a novel competitive antagonist of the ligand binding of VLA-4, in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of MD-265 Experimental Results
This guide provides a comprehensive comparison of the experimental data for the PROTAC MDM2 degrader, MD-265, alongside its precursor, MD-224, and relevant MDM2 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of key findings.
In Vitro Efficacy: Cell Growth Inhibition
This compound demonstrates potent inhibition of cell growth in leukemia cell lines with wild-type p53.[1][2] Its efficacy is significantly greater than that of the MDM2 inhibitor MI-1063.[1]
| Compound | Cell Line | IC50 (nM) | p53 Status |
| This compound | RS4;11 | 0.7[1] | Wild-type |
| MD-224 | RS4;11 | 2[1] | Wild-type |
| MI-1063 | RS4;11 | 179[1] | Wild-type |
| This compound | MV4;11 | 2[1] | Wild-type |
| MD-224 | MV4;11 | 7[1] | Wild-type |
| MI-1063 | MV4;11 | 93[1] | Wild-type |
| This compound | RS4;11Mut | No activity | Mutated |
In Vivo Efficacy: Leukemia Xenograft Model
In a leukemia xenograft model using RS4;11 cells, this compound achieved complete and persistent tumor regression without observable toxicity.[1][2] A 25 mg/kg dose of this compound administered every other day for two weeks was sufficient to induce complete tumor regression.[1] Notably, after only a single dose, tumor size was reduced by over 70%, and tumors were unmeasurable after the second dose.[1] This complete regression was durable, with all mice remaining tumor-free 34 days after the final dose.[1] In comparison, a higher dose of 50 mg/kg of MD-224 was required to achieve a similar outcome.[1]
Furthermore, weekly administration of this compound at 25 mg/kg or 50 mg/kg significantly improved the median survival of mice in a disseminated leukemia model by at least 24.5 days.[1]
Mechanism of Action: MDM2 Degradation and p53 Activation
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the MDM2 protein.[1][3] This leads to the activation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[1] this compound effectively depleted MDM2 protein in cancer cells at concentrations as low as 1 nM.[1][2]
Experimental Protocols
Cell Viability Assay
A common method for assessing cell viability is the MTT assay.
-
Cell Seeding: Seed leukemia cells (e.g., RS4;11, MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, MD-224, or a control compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Western Blotting for MDM2 and p53
Western blotting is used to detect changes in protein levels.
-
Cell Lysis: Treat cells with the desired compounds for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Studies
In vivo efficacy is assessed using xenograft models.
-
Cell Implantation: Subcutaneously inject approximately 5-10 million RS4;11 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, MD-224, or vehicle control according to the specified dosing schedule (e.g., intraperitoneally).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period. For survival studies, monitor until the defined endpoint.
References
- 1. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of PROTAC MDM2 Degrader in Primary Leukemia Cells and PDX models | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
A Comparative Analysis of Venetoclax in Combination with Azacitidine Versus Azacitidine Monotherapy for the Treatment of Acute Myeloid Leukemia in Treatment-Naïve Adults Ineligible for Intensive Chemotherapy
This guide provides a detailed comparison of the BCL-2 inhibitor, Venetoclax, in combination with the hypomethylating agent, Azacitidine, against the standard-of-care Azacitidine monotherapy for newly diagnosed Acute Myeloid Leukemia (AML) in adults who are 75 years or older or have comorbidities that preclude the use of intensive induction chemotherapy. The analysis is based on the pivotal Phase III VIALE-A clinical trial.
Mechanism of Action
Venetoclax: Venetoclax is a potent, selective, oral BCL-2 (B-cell lymphoma-2) inhibitor.[1][2][3] In many hematologic malignancies, including AML, the overexpression of the anti-apoptotic protein BCL-2 allows cancer cells to evade programmed cell death (apoptosis).[3] Venetoclax binds directly to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM.[4] This action liberates pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis of the malignant cells.[1][4]
Azacitidine: Azacitidine is a hypomethylating agent that functions as a chemical analogue of the cytosine nucleoside.[5][6] Its antineoplastic effects are thought to be twofold. At low doses, it incorporates into DNA and inhibits DNA methyltransferases, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[5][7] At higher doses, its incorporation into both RNA and DNA leads to cytotoxicity by disrupting protein and DNA synthesis, causing the death of rapidly dividing cancer cells.[6] Preclinical studies suggest a synergistic effect between BCL-2 inhibitors and hypomethylating agents, with Azacitidine priming AML cells for Venetoclax-induced apoptosis.[2]
Below is a diagram illustrating the BCL-2 signaling pathway and the mechanism of action of Venetoclax.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from the VIALE-A trial, comparing Venetoclax in combination with Azacitidine to placebo plus Azacitidine.
Table 1: Efficacy Outcomes
| Endpoint | Venetoclax + Azacitidine (n=286) | Placebo + Azacitidine (n=145) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 14.7 months | 9.6 months | 0.66 (0.52 - 0.85); p<0.001[8] |
| Estimated 24-month OS Rate | 37.5% | 16.9% | N/A[9] |
| Complete Remission (CR) | 36.7% | 17.9% | p<0.001[8] |
| Composite Complete Remission (CR + CRi) | 66.4% | 28.3% | p<0.001[8] |
CRi: Complete Remission with incomplete hematologic recovery. Data based on a median follow-up of 20.5 months and a final follow-up of 43.2 months.[9][10]
Table 2: Key Safety Profile (Grade ≥3 Adverse Events)
| Adverse Event | Venetoclax + Azacitidine (n=283) | Placebo + Azacitidine (n=144) |
| Thrombocytopenia | 45%[8] | 38%[8] |
| Neutropenia | 42%[8] | 28%[8] |
| Febrile Neutropenia | 42%[8] | 19%[8] |
| Nausea (any grade) | 44%[8] | 35%[8] |
| Infections (any grade) | 85%[8] | 67%[8] |
Experimental Protocols
The data presented is from the VIALE-A (NCT02993523) study, a randomized, double-blind, placebo-controlled, multicenter, Phase III clinical trial.[11][12]
Patient Population: The study enrolled 431 treatment-naïve patients with confirmed AML who were ineligible for intensive induction therapy due to being ≥75 years of age or having significant medical comorbidities.[10]
Treatment Regimen:
-
Investigational Arm: Patients received Venetoclax orally at a target dose of 400 mg once daily, following a 3-day dose ramp-up. Azacitidine was administered at a dose of 75 mg/m² either intravenously or subcutaneously on days 1-7 of each 28-day cycle.[13]
-
Control Arm: Patients received a placebo matched to Venetoclax in combination with Azacitidine at the same dose and schedule.[13]
Endpoints:
-
Primary Endpoints: The dual primary endpoints were overall survival (OS) and the rate of composite complete remission (CR + CRi).[14]
-
Secondary Endpoints: Key secondary endpoints included rates of CR, transfusion independence, and event-free survival.
Statistical Analysis: The comparison of overall survival between the two arms was the primary analysis, with a hazard ratio calculated to assess the reduction in the risk of death.[10] Remission rates were compared using appropriate statistical tests for categorical data.
Below are diagrams illustrating the experimental workflow and patient eligibility logic for the VIALE-A trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical Utility of Azacitidine in the Management of Acute Myeloid Leukemia: Update on Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term follow-up of VIALE-A: Venetoclax and azacitidine in chemotherapy-ineligible untreated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. VIALE-A trial: Long-term efficacy and safety follow-up [aml-hub.com]
- 12. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Study Design [venclextahcp.com]
- 13. ASH 2022: Final Results of the VIALE-A Trial - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 14. news.abbvie.com [news.abbvie.com]
Safety Operating Guide
Navigating the Safe Disposal of MD-265: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of MD-265, a substance identified with significant hazard classifications. The information herein is based on the known hazardous properties of DSM-265, a likely equivalent, and aligns with general best practices for the disposal of hazardous chemical waste.
Key Hazard Information for DSM-265
To facilitate a clear understanding of the risks associated with handling this compound, the following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific hazardous waste management guidelines and local regulations.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's chemical safety guidelines. Incompatible wastes must not be placed in the same land treatment area[2]. Keep this compound waste separate from non-hazardous trash.
2. Personal Protective Equipment (PPE):
-
Minimum PPE: Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Enhanced Precautions: If there is a risk of splashing or generating aerosols, a face shield and respiratory protection may be necessary.
3. Containerization of Waste:
-
Primary Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound (DSM-265)," and a clear description of the contents (e.g., "this compound solid waste," "this compound in methanol solution"). Also, include the relevant hazard pictograms (e.g., irritant, health hazard).
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; allow for adequate headspace to prevent spills and pressure buildup.
4. Storage of Hazardous Waste:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to capture any potential leaks or spills.
-
Storage Time Limits: Be aware of and adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site.
5. Final Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the this compound waste.
-
Documentation: Complete all required hazardous waste manifest forms provided by your institution or the waste disposal vendor. This documentation tracks the waste from its point of generation to its final disposal facility.
-
Regulatory Compliance: The disposal of hazardous waste is regulated by federal, state, and local authorities. In Maryland, for instance, the Maryland Department of the Environment (MDE) oversees hazardous waste regulations, requiring that such waste be handled by certified haulers and sent to permitted facilities[3].
Emergency Procedures for this compound Spills
In the event of a spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Report the spill to your laboratory supervisor and EHS department.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the contaminated area.
-
Contact your institution's EHS department or emergency response team for assistance. Do not attempt to clean up a large spill without proper training and equipment.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling MD-265
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent research compound MD-265, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the MDM2 protein. Given the compound's application in oncology research, it is imperative to handle it with the utmost care, treating it as a hazardous substance.
Summary of Key Safety and Handling Data
The following table summarizes crucial safety information based on general guidelines for handling potent, hazardous compounds in a laboratory setting. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from best practices for similar research chemicals.
| Parameter | Information | Source |
| Chemical Name | This compound | General Laboratory Safety |
| CAS Number | Not available | General Laboratory Safety |
| Molecular Formula | Not publicly available | General Laboratory Safety |
| Molecular Weight | Not publicly available | General Laboratory Safety |
| Primary Hazards | Potentially cytotoxic, mutagenic, or teratogenic. Assume high potency and handle with caution. | [1][2] |
| Storage (Powder) | Store at -20°C in a tightly sealed container. | [3] |
| Storage (in Solution) | Dependent on solvent. For DMSO, store at -80°C for long-term storage. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Prevents skin contact with the potent compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | A disposable, fluid-resistant laboratory coat with tight-fitting cuffs. | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. | [5] |
Experimental Protocols: General Workflow for Handling this compound
The following is a generalized workflow for handling this compound in a laboratory setting. This protocol should be adapted to specific experimental needs and institutional safety guidelines.
dot
Caption: General laboratory workflow for handling the potent research compound this compound.
Signaling Pathway: Mechanism of Action of this compound
This compound is a PROTAC that induces the degradation of the MDM2 protein. It functions by forming a ternary complex between the MDM2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.
dot
Caption: Signaling pathway of MDM2 protein degradation induced by the PROTAC this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused powder, contaminated consumables (e.g., pipette tips, tubes), and PPE should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert others in the area. 2. Ensure proper PPE is worn. 3. For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.[5] 4. Collect all contaminated materials using non-sparking tools and place them in a sealed hazardous waste container. 5. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by soap and water. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area and alert others. 2. Contact the institution's environmental health and safety (EHS) office immediately. 3. Restrict access to the spill area. 4. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.[5] |
By adhering to these safety and handling protocols, researchers can minimize the risks associated with the potent compound this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. dupont.com.sg [dupont.com.sg]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
